Product packaging for (-)-Epicatechin-13C3(Cat. No.:)

(-)-Epicatechin-13C3

Cat. No.: B13842274
M. Wt: 293.25 g/mol
InChI Key: PFTAWBLQPZVEMU-AVOAOITDSA-N
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Description

(-)-Epicatechin-13C3 is a useful research compound. Its molecular formula is C15H14O6 and its molecular weight is 293.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O6 B13842274 (-)-Epicatechin-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O6

Molecular Weight

293.25 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1/i6+1,13+1,15+1

InChI Key

PFTAWBLQPZVEMU-AVOAOITDSA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to (-)-Epicatechin-13C3: Procurement, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standard (-)-Epicatechin-13C3, including information on commercial suppliers, detailed analytical methodologies, and its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled compound in their studies.

Procurement of this compound Analytical Standard

The acquisition of high-purity analytical standards is critical for accurate and reproducible experimental results. This compound is a specialized chemical and can be sourced from a select number of reputable suppliers. Below is a summary of potential vendors. It is recommended to contact these suppliers directly to obtain the most current certificate of analysis and pricing information.

SupplierProduct NameCatalog NumberNotes
LGC Standards This compoundTRC-E582262Available through Toronto Research Chemicals (TRC). Custom synthesis may be required.
MedChemExpress This compoundHY-N0001S2Listed as a 13C labeled (-)-Epicatechin.
Toronto Research Chemicals (TRC) This compoundE582262TRC is a subsidiary of LGC Standards.

Note: Availability and product specifications are subject to change. Always request a lot-specific Certificate of Analysis before purchase.

Quantitative Data and Specifications

While a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's compilation, data from closely related isotopically labeled epicatechin derivatives can provide an expectation of the quality of this analytical standard. For instance, (±)-Epicatechin-2,3,4-13C3 gallate from Sigma-Aldrich specifies an isotopic purity of ≥99 atom % 13C and a chemical purity of ≥97% (CP). Researchers should expect similar or higher purity levels for the this compound analytical standard.

Table 1: Expected Product Specifications for this compound

ParameterExpected Specification
Chemical Formula C₁₂¹³C₃H₁₄O₆
Molecular Weight ~293.25 g/mol
Isotopic Purity ≥98 atom % ¹³C
Chemical Purity ≥95% (typically by HPLC)
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO

Experimental Protocol: Quantification of (-)-Epicatechin in Human Plasma by LC-MS/MS

This section outlines a detailed methodology for the quantitative analysis of (-)-epicatechin in human plasma using this compound as an internal standard. This stable isotope dilution method is a gold standard for accuracy and precision in bioanalytical studies.

Materials and Reagents
  • (-)-Epicatechin (analyte) certified reference standard

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • (-)-Epicatechin: m/z 289 -> 245

    • This compound: m/z 292 -> 248

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Signaling Pathways and Biological Relevance

(-)-Epicatechin is a flavonoid with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Its mechanism of action involves the modulation of several key cellular signaling pathways.

Inhibition of Pro-inflammatory and Pro-survival Pathways

(-)-Epicatechin has been shown to inhibit signaling pathways that are often dysregulated in chronic diseases such as cancer and inflammation. This includes the inhibition of the transcription factor NF-κB and the serine/threonine kinase Akt. By inhibiting these pathways, (-)-epicatechin can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.

G cluster_0 Epicatechin (-)-Epicatechin IKK IKK Epicatechin->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

Caption: Inhibition of the NF-κB signaling pathway by (-)-Epicatechin.

Modulation of MAPK/Erk Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Erk cascade, is crucial for cell proliferation and survival. (-)-Epicatechin has been demonstrated to modulate this pathway, often leading to an inhibition of Erk phosphorylation. This can contribute to its anti-proliferative effects in cancer cells.

G Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation Erk->Proliferation Epicatechin (-)-Epicatechin Epicatechin->Raf inhibits

Caption: Modulation of the MAPK/Erk signaling pathway by (-)-Epicatechin.

Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalytical study using this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid Phase Extraction Precipitate->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratios Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for the quantification of (-)-epicatechin.

This technical guide provides a foundational understanding for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's documentation for handling and storage instructions for the analytical standard.

Technical Guide: Certificate of Analysis for (-)-Epicatechin-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical data and methodologies associated with the Certificate of Analysis for (-)-Epicatechin-13C3. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality, purity, and isotopic labeling of this compound, as well as its biological context.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different commercial suppliers.

Table 1: Identity and Purity

ParameterSpecification
Chemical Formula C₁₅H₁₄O₆ (unlabeled)
Molecular Weight 290.27 g/mol (unlabeled)
Molecular Weight (¹³C₃) Approx. 293.29 g/mol
Appearance Off-white to light brown solid
Chemical Purity (HPLC) ≥ 97%

Table 2: Isotopic Enrichment

ParameterSpecification
Isotopic Purity ≥ 99 atom % ¹³C
Mass Shift M+3

Experimental Protocols

This section details the methodologies used to determine the quantitative data presented above.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Orthophosphoric acid (for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds with higher hydrophobicity. An example gradient is as follows:

      • 0-10 min: 10-30% B

      • 10-15 min: 30-80% B

      • 15-20 min: 80% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To confirm the isotopic labeling and determine the isotopic purity of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol/water with a small amount of formic acid for positive ion mode).

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ions.

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled (-)-Epicatechin (M) and the ¹³C₃-labeled (-)-Epicatechin (M+3).

    • The isotopic enrichment is calculated by comparing the intensity of the M+3 ion to the sum of intensities of all isotopic peaks of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of (-)-Epicatechin and the position of the ¹³C labels.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Acetone-d₆, Methanol-d₄)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • The ¹H NMR spectrum is used to confirm the overall proton structure of the molecule.

    • The ¹³C NMR spectrum will show enhanced signals for the carbon atoms that are ¹³C-labeled, confirming the position of the isotopic labels.

Signaling Pathways and Experimental Workflows

(-)-Epicatechin is known to modulate several key signaling pathways involved in inflammation and cellular health. The following diagrams illustrate these pathways and a general experimental workflow for studying the effects of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample This compound Stock Solution treatment Treatment with this compound sample->treatment cells Cell Culture/Animal Model cells->treatment hplc_ms LC-MS/MS Analysis (Metabolite Profiling) treatment->hplc_ms western Western Blot (Protein Expression) treatment->western pcr RT-qPCR (Gene Expression) treatment->pcr pathway_analysis Pathway Analysis hplc_ms->pathway_analysis western->pathway_analysis pcr->pathway_analysis statistical_analysis Statistical Analysis pathway_analysis->statistical_analysis conclusion Conclusion statistical_analysis->conclusion

Caption: General experimental workflow for studying the biological effects of this compound.

nfkb_pathway cluster_nucleus epicatechin (-)-Epicatechin ikb_kinase IKK Complex epicatechin->ikb_kinase Inhibits stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb_in_nucleus NF-κB nfkb_in_nucleus->inflammatory_genes Induces cox_pathway arachidonic_acid Arachidonic Acid cox1 COX-1 arachidonic_acid->cox1 Substrate prostaglandins Prostaglandins (e.g., PGE2) cox1->prostaglandins Produces epicatechin (-)-Epicatechin epicatechin->cox1 Inhibits

An In-depth Technical Guide to the Synthesis and Biosynthesis of ¹³C-Labeled Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for producing ¹³C-labeled epicatechin, a crucial tool for metabolism, bioavailability, and mechanistic studies of this important flavonoid. Both chemical synthesis and biosynthetic approaches are detailed, offering researchers flexibility based on their specific needs for labeling patterns and isotopic enrichment.

Chemical Synthesis of ¹³C-Labeled Epicatechin

Chemical synthesis offers precise control over the position of the ¹³C label and can produce high-purity, optically pure isomers. A notable method is the gram-scale asymmetric total synthesis of (-)-4-[¹³C]epicatechin.

Experimental Protocol: Asymmetric Total Synthesis

This protocol is based on the work that describes a gram-scale synthesis, which is valuable for producing sufficient quantities for extensive biological studies. The key steps involve the synthesis of two main building blocks followed by their condensation and subsequent stereochemical control.

Materials:

  • Phloroglucinol derivative

  • 1-[¹³C]acetic acid

  • Trifluoroacetic anhydride (TFAA)

  • Benzaldehyde unit with appropriate protecting groups (e.g., benzyl ethers)

  • Reagents for condensation, cyclization, and deprotection (e.g., catalysts, solvents)

Procedure:

  • Activation and Acylation: 1-[¹³C]acetic acid is activated with TFAA.

  • Synthesis of Building Block 1 (C6-C2 Acetophenone): The activated ¹³C-labeled acetyl group is used to acylate a phloroglucinol derivative, introducing the ¹³C label into what will become the C4 position of the epicatechin A-ring.

  • Synthesis of Building Block 2 (C1-C6 Benzaldehyde): A suitably protected benzaldehyde unit is prepared to form the B-ring and C2 and C3 of the C-ring.

  • Condensation: The ¹³C-labeled acetophenone building block is condensed with the benzaldehyde unit to form the C6-C3-C6 flavonoid skeleton.

  • Cyclization and Stereochemical Control: The intermediate is cyclized, and stereochemical control is exerted to achieve the desired (-)-epicatechin configuration. This may involve chiral auxiliaries or asymmetric catalysis.

  • Deprotection: The protecting groups (e.g., benzyl ethers) are removed to yield (-)-4-[¹³C]epicatechin.

  • Purification: The final product is purified using chromatographic techniques (e.g., HPLC) to ensure high purity.

Quantitative Data: Chemical Synthesis
ParameterValue/RangeCitation
Starting Material 1-[¹³C]acetic acid[1]
Labeling Position C-4[1]
Enantiomeric Purity High for (+)-catechin and (-)-epicatechin[1]
Scale Gram-scale[1]
Overall Yield Not explicitly stated, but gram amounts produced[1]
Isotopic Enrichment High (dependent on ¹³C-acetic acid)[1]

Workflow for Chemical Synthesis

chemical_synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product start1 Phloroglucinol Derivative step1 Acylation with [13C]Acetic Anhydride start1->step1 start2 1-[13C]Acetic Acid start2->step1 start3 Benzaldehyde Unit step2 Condensation start3->step2 step1->step2 13C-Acetophenone Building Block step3 Cyclization & Epimerization step2->step3 Flavonoid Skeleton step4 Deprotection step3->step4 end_product (-)-4-[13C]Epicatechin step4->end_product

Caption: Workflow for the chemical synthesis of ¹³C-labeled epicatechin.

Biosynthesis of ¹³C-Labeled Epicatechin

Biosynthetic methods utilize living organisms, typically plants, to incorporate stable isotopes from labeled precursors into the target molecule. This approach can produce fully or highly labeled compounds.

Experimental Protocol: Intrinsic Isotopic Labeling in Plants

This protocol is based on the general method of growing plants in a ¹³CO₂ atmosphere, leading to the incorporation of ¹³C throughout the plant's metabolome, including flavonoids like epicatechin.[2]

Materials:

  • Plant species known to produce epicatechin (e.g., Camellia sinensis, cocoa, or others)

  • Growth chamber with controlled atmosphere

  • ¹³CO₂ gas

  • Nutrient solution for hydroponics or soil for potting

  • Solvents for extraction (e.g., ethanol, methanol, acetone)

  • Chromatography equipment for purification (e.g., column chromatography, HPLC)

Procedure:

  • Plant Growth: Germinate and grow the chosen plant species in a sealed growth chamber.

  • ¹³CO₂ Atmosphere: Introduce ¹³CO₂ into the chamber atmosphere, replacing the natural abundance ¹²CO₂. The concentration of ¹³CO₂ should be maintained at a level suitable for photosynthesis.

  • Incubation Period: Allow the plants to grow in the ¹³CO₂-enriched atmosphere for a sufficient period (e.g., several weeks) to allow for the incorporation of ¹³C into the plant's biomass and secondary metabolites.[2]

  • Harvesting: Harvest the plant material (e.g., leaves, beans) at a developmental stage known for high epicatechin content.

  • Extraction: Homogenize the plant material and extract the polyphenols using an appropriate solvent system.

  • Purification: Isolate and purify the ¹³C-labeled epicatechin from the crude extract using a combination of chromatographic techniques. This may involve multiple steps to separate epicatechin from other labeled flavonoids.

Quantitative Data: Biosynthesis
ParameterValue/RangeCitation
Starting Material ¹³CO₂[2]
Labeling Pattern Uniformly labeled (highly enriched)[2]
Degree of Labeling >90 atom% ¹³C for most polyphenols[2]
Yield Dependent on plant species, growth conditions, and extraction efficiency-
Purity High, dependent on the purification protocol-
Epicatechin Biosynthetic Pathway

The biosynthesis of epicatechin proceeds through the general flavonoid pathway. Understanding this pathway is crucial for designing and interpreting biosynthetic labeling experiments.

epicatechin_biosynthesis p Phenylalanine PAL PAL p->PAL c Cinnamic Acid C4H C4H c->C4H pc p-Coumaric Acid _4CL 4CL pc->_4CL pccoa p-Coumaroyl-CoA CHS CHS pccoa->CHS n Naringenin Chalcone CHI CHI n->CHI ni Naringenin F3H F3H ni->F3H F3primeH F3'H ni->F3primeH eh Eriodictyol eh->F3H dhk Dihydrokaempferol dhk->F3primeH dhq Dihydroquercetin DFR DFR dhq->DFR l Leucocyanidin LAR LAR l->LAR ANS ANS l->ANS a Anthocyanidin ANR ANR a->ANR cat (+)-Catechin epi (-)-Epicatechin PAL->c C4H->pc _4CL->pccoa CHS->n CHI->ni F3H->dhk F3H->dhq F3primeH->eh F3primeH->dhq DFR->l LAR->cat ANS->a ANR->epi

Caption: Biosynthetic pathway of epicatechin.[3][4][5]

Conclusion

Both chemical synthesis and biosynthesis offer viable routes to ¹³C-labeled epicatechin. The choice of method depends on the specific research question. Chemical synthesis provides precise control over the label position and yields optically pure isomers, which is ideal for mechanistic studies. Biosynthesis, on the other hand, can produce uniformly and highly labeled epicatechin, which is advantageous for metabolic fate and bioavailability studies where tracking the entire molecule is desired. The detailed protocols and data presented in this guide provide a solid foundation for researchers to produce and utilize ¹³C-labeled epicatechin in their studies.

References

The Unseen Influence: A Technical Guide to the Natural Abundance of ¹³C and its Effect on Epicatechin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin, a flavan-3-ol found abundantly in foods like cocoa, tea, and berries, is the subject of extensive research due to its potential health benefits, including antioxidant and cardioprotective effects. Accurate and precise quantification of epicatechin in biological matrices and pharmaceutical formulations is paramount for preclinical and clinical studies. However, a fundamental aspect of nature—the natural isotopic abundance of elements—can introduce complexities in its analysis. This technical guide provides an in-depth exploration of the effect of the natural abundance of Carbon-13 (¹³C) on the mass spectrometric and nuclear magnetic resonance analysis of epicatechin, offering practical guidance for researchers to ensure data integrity.

The Natural Abundance of Carbon-13

Carbon, the backbone of organic molecules like epicatechin, exists predominantly as the ¹²C isotope. However, it has a stable, heavier isotope, ¹³C, which is present at a natural abundance of approximately 1.1%. While seemingly small, this percentage has significant implications for analytical techniques that differentiate molecules based on mass or nuclear properties.

The molecular formula for epicatechin is C₁₅H₁₄O₆[1][2][3][4][5]. This means that in any given sample, a small but predictable fraction of epicatechin molecules will contain one or more ¹³C atoms in place of ¹²C atoms, leading to a family of molecules with slightly different masses, known as isotopologues.

Impact on Mass Spectrometry (MS) Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The presence of ¹³C at its natural abundance directly influences the mass spectrum of epicatechin.

The M+1 Isotopologue Peak

The most significant effect is the appearance of an "M+1" peak in the mass spectrum.

  • M Peak: Represents the molecular ion containing only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O). This is also known as the monoisotopic peak.

  • M+1 Peak: Represents the molecular ion containing one heavy isotope with a mass increase of approximately 1 Da, primarily one ¹³C atom.[6][7][8][9][10]

For epicatechin (C₁₅H₁₄O₆), the probability of a molecule containing one ¹³C atom is significant due to its 15 carbon atoms. The theoretical relative intensity of the M+1 peak can be estimated using the following formula:

Relative Intensity of M+1 ≈ Number of Carbon Atoms × 1.1%

Therefore, for epicatechin:

Relative Intensity of M+1 ≈ 15 × 1.1% = 16.5%

This means the M+1 peak is expected to be approximately 16.5% of the height of the monoisotopic (M) peak. This is a substantial signal and cannot be ignored in quantitative analysis. The table below summarizes the theoretical isotopic distribution for the epicatechin molecular ion [M].

Data Presentation: Isotopic Distribution of Epicatechin
IsotopologueDescriptionTheoretical Relative Abundance (%)
MC₁₅H₁₄O₆ containing only ¹²C, ¹H, and ¹⁶O100.00
M+1Primarily one ¹³C atom16.58
M+2Primarily two ¹³C atoms or one ¹⁸O atom2.53

Note: Values are calculated based on the natural abundances of all constituent elements and represent the expected relative intensities of the isotopic peaks in a high-resolution mass spectrum.

Implications for Quantitative Analysis

When performing quantitative analysis of epicatechin by LC-MS, especially in single ion monitoring (SIM) or selected reaction monitoring (MRM) modes, the M+1 peak must be considered:

  • Underestimation of Concentration: If only the monoisotopic M peak is monitored for quantification, the contribution of the M+1 isotopologue is ignored, leading to an underestimation of the total epicatechin concentration.

  • Method of Correction: To ensure accuracy, the peak areas of both the M and M+1 (and sometimes M+2) peaks should be summed to represent the total amount of the analyte. Alternatively, if a stable isotope-labeled internal standard (e.g., ¹³C-epicatechin) is used, the isotopic distribution of the standard and the analyte can be used to perform a ratiometric correction.

Experimental Protocol: Quantitative LC-MS/MS Analysis of Epicatechin

This protocol outlines a general method for the accurate quantification of epicatechin in plasma, accounting for isotopic abundance.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (IS), such as ¹³C-labeled epicatechin or a structurally similar compound like catechin.

    • Perform protein precipitation with 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate epicatechin from other matrix components (e.g., 5% B to 95% B over 8 minutes).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

    • MRM Transitions:

      • Epicatechin (Analyte): Monitor the transition for the monoisotopic peak (e.g., m/z 289.1 → 137.0). To be comprehensive, also monitor the M+1 transition (m/z 290.1 → 137.0 or other relevant fragments).

      • Internal Standard: Monitor the corresponding transition for the IS.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte and the IS.

    • Correction for ¹³C Abundance: Sum the peak areas of the M (289.1) and M+1 (290.1) transitions for epicatechin to obtain the total analyte response.

    • Calculate the ratio of the total analyte response to the IS response.

    • Construct a calibration curve using known concentrations of epicatechin standards and their corresponding analyte/IS peak area ratios.

    • Determine the concentration of epicatechin in the unknown samples from the calibration curve.

Impact on Nuclear Magnetic Resonance (NMR) Spectroscopy

The natural abundance of ¹³C is the very reason ¹³C NMR spectroscopy is possible, but it also presents significant challenges, particularly for quantitative analysis.

Low Sensitivity of ¹³C NMR

The primary effect of the low natural abundance of ¹³C is a significant reduction in sensitivity compared to ¹H NMR.[11][12][13] This is due to two factors:

  • Low Abundance (1.1%): Only a small fraction of the molecules in a sample will contribute to the ¹³C NMR signal at any given carbon position.

  • Lower Gyromagnetic Ratio: The ¹³C nucleus has a gyromagnetic ratio that is approximately one-quarter that of the ¹H nucleus, which further reduces signal intensity.

Combined, these factors make ¹³C NMR inherently about 6000 times less sensitive than ¹H NMR. Consequently, analyzing epicatechin by ¹³C NMR requires a higher sample concentration or a much longer acquisition time to achieve an adequate signal-to-noise ratio.

Challenges in Quantitative ¹³C NMR (qNMR)

While ¹³C NMR offers excellent spectral dispersion, making it useful for structural elucidation, its use for quantification at natural abundance is complex.

  • Long Relaxation Times (T₁): Carbon nuclei, especially quaternary carbons, can have very long spin-lattice relaxation times. To obtain a quantitative spectrum where peak integrals are directly proportional to the number of nuclei, a long relaxation delay (typically 5-7 times the longest T₁) must be used between pulses. This can make the experiment prohibitively long.

  • Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments use proton decoupling, which can lead to a variable and non-uniform enhancement of carbon signals (the NOE). For quantitative work, this effect must be suppressed, for example, by using inverse-gated decoupling, which further reduces sensitivity.

Experimental Protocol: ¹³C NMR Analysis of Epicatechin

This protocol provides general parameters for acquiring a qualitative ¹³C NMR spectrum of epicatechin for structural verification. For quantitative analysis, specialized pulse sequences and much longer experiment times are required.

  • Sample Preparation:

    • Dissolve a sufficient amount of purified epicatechin (typically 5-20 mg) in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive probe.

    • Tune and match the probe for ¹³C frequency.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters (for a standard qualitative spectrum):

    • Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Number of Scans: A large number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.

Visualization of Concepts and Workflows

Logical Diagram: The Impact of ¹³C Natural Abundance

G Logical Impact of ¹³C Natural Abundance on Epicatechin substance substance isotope isotope isotopologue isotopologue technique technique observation observation A Epicatechin (C15H14O6) E Monoisotopic Epicatechin (¹²C₁₅...) A->E exists as a population of F M+1 Isotopologue (¹²C₁₄¹³C₁...) A->F exists as a population of H ¹³C NMR Spectroscopy A->H is analyzed by B Natural Carbon Isotopes C ¹²C (~98.9%) B->C is composed of D ¹³C (~1.1%) B->D is composed of C->E forms D->F forms K Observable Signal (Low Sensitivity) D->K is the basis for G Mass Spectrometry E->G is detected by F->G is detected by I M Peak (Monoisotopic Mass) G->I resulting in J M+1 Peak (Relative Intensity ~16.5%) G->J resulting in H->K leading to

Caption: Impact of ¹³C on Epicatechin Analysis.

Experimental Workflow: Quantitative LC-MS Analysis

G Workflow for Quantitative Analysis of Epicatechin by LC-MS step step data data decision decision output output start Start: Plasma Sample prep 1. Sample Preparation (Add IS, Precipitate, Extract) start->prep lcms 2. LC-MS/MS Analysis (MRM Mode) prep->lcms raw_data Raw Peak Areas (M, M+1 for Analyte; IS) lcms->raw_data integrate 3. Peak Integration correct 4. Isotope Correction integrate->correct raw_data->integrate corrected_data Corrected Peak Area Ratio ([M+M+1]/IS) correct->corrected_data calibrate 5. Apply Calibration Curve corrected_data->calibrate result Final Concentration of Epicatechin calibrate->result end End result->end

Caption: Quantitative LC-MS Workflow for Epicatechin.

Signaling Pathway: Epicatechin and the PI3K/Akt Pathway

Epicatechin has been shown to induce physiological cardiac growth through the activation of the PI3K/Akt signaling pathway[14].

G Epicatechin's Influence on the PI3K/Akt Signaling Pathway molecule molecule protein protein process process effect effect Epi Epicatechin PI3K PI3K Epi->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates eNOS eNOS Akt->eNOS activates p70S6K p70S6K mTOR->p70S6K activates Growth Physiological Cardiac Growth p70S6K->Growth NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Epicatechin and the PI3K/Akt Signaling Pathway.

Conclusion

The natural abundance of ¹³C is an inescapable factor in the chemical analysis of epicatechin. In mass spectrometry, it gives rise to a significant M+1 isotopologue peak that must be accounted for in quantitative methods to avoid systematic errors. In ¹³C NMR, while it enables the technique, its low abundance is a primary cause of low sensitivity, making quantitative analysis challenging and time-consuming. For researchers in pharmacology and drug development, a thorough understanding of these isotopic effects is crucial for the validation of analytical methods and the generation of reliable data in pharmacokinetic, bioavailability, and stability studies. By implementing the appropriate experimental designs and data analysis strategies outlined in this guide, scientists can navigate the complexities introduced by ¹³C and ensure the accuracy of their epicatechin analysis.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (-)-Epicatechin in Human Plasma using (-)-Epicatechin-13C3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epicatechin is a flavonoid found in various foods, including cocoa, tea, and fruits, and is of significant interest to the pharmaceutical and nutraceutical industries due to its potential health benefits. Accurate and precise quantification of (-)-epicatechin in biological matrices is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. This application note provides a detailed protocol for the determination of (-)-epicatechin in human plasma using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, (-)-Epicatechin-13C3, ensures the highest level of accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

This method employs a protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of (-)-epicatechin and its stable isotope-labeled internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of (-)-epicatechin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • (-)-Epicatechin analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, 99% purity

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (-)-epicatechin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (-)-epicatechin stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the (-)-epicatechin working standard solutions.

Sample Preparation Protocol
  • Allow all plasma samples, calibration standards, and QC samples to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, calibration standard, and QC into separate microcentrifuge tubes.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank plasma (add 10 µL of 50:50 methanol:water to the blank).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

3.5.1. Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.5.2. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr

3.5.3. MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
(-)-Epicatechin289.1245.10.13015
This compound292.1248.1*0.13015

*Note: The product ion for this compound is predicted based on the fragmentation of the unlabeled compound, assuming a neutral loss of CO2 (44 Da). This transition should be confirmed experimentally.

Data Presentation and Method Validation

The following tables summarize the expected quantitative performance of this method.

Linearity and Lower Limit of Quantification (LLOQ)
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
(-)-Epicatechin1 - 1000> 0.9951
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low3< 15%± 15%< 15%± 15%
Medium50< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 85%90 - 110%
High800> 85%90 - 110%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Spike with this compound IS p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation (C18 Column) p6->a1 Inject a2 ESI (-) Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Area Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the LC-MS/MS analysis of (-)-epicatechin.

Logical Relationship of Quantification

G analyte (-)-Epicatechin (Unknown Concentration) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Known Concentration) is->ratio result Final Concentration of (-)-Epicatechin ratio->result cal_curve Calibration Curve cal_curve->result Used for Calculation

Caption: Principle of quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of (-)-epicatechin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies in the context of drug development and clinical research. The detailed protocol and performance characteristics presented in this application note should enable researchers to successfully implement this method in their laboratories.

Application Note: Quantification of (-)-Epicatechin in Human Plasma Using a Validated LC-MS/MS Method with a ¹³C₃-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Epicatechin is a flavonoid found in various foods, including cocoa, tea, and fruits, which has garnered significant interest for its potential health benefits, particularly in cardiovascular health. Accurate and precise quantification of (-)-epicatechin in human plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note details a robust and sensitive method for the quantification of (-)-epicatechin in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard, ¹³C₃-(-)-epicatechin. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle of the Method: Stable Isotope Dilution Analysis

The method is based on the principle of stable isotope dilution analysis (SIDA). A known concentration of ¹³C₃-(-)-epicatechin, which is chemically identical to the analyte but has a different mass, is added to the plasma sample. The analyte and the internal standard are extracted and analyzed together by LC-MS/MS. Any loss of analyte during sample preparation and analysis will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, an accurate quantification of the analyte can be achieved.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Human Plasma Sample (Unknown (-)-epicatechin concentration) IS Add Known Amount of ¹³C₃-(-)-epicatechin (Internal Standard) Sample->IS Extraction Solid-Phase Extraction (SPE) or Protein Precipitation (PP) IS->Extraction LC Chromatographic Separation (UPLC) Extraction->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Ratio Measure Peak Area Ratio ((-)-epicatechin / ¹³C₃-(-)-epicatechin) MS->Ratio Quantification Quantify (-)-epicatechin Concentration using Calibration Curve Ratio->Quantification

Figure 1: Conceptual workflow for the quantification of (-)-epicatechin using stable isotope dilution analysis.

Experimental Protocols

Materials and Reagents
  • (-)-Epicatechin analytical standard

  • ¹³C₃-(-)-Epicatechin (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (K₂EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of (-)-epicatechin and ¹³C₃-(-)-epicatechin in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (-)-epicatechin stock solution with methanol/water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the ¹³C₃-(-)-epicatechin stock solution with methanol/water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL).

  • Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.[1] Vortex and centrifuge at 14,000 rpm for 8 minutes at 4°C.[2]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), should be used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection.

Table 1: UPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.02080
6.02080
6.1955
8.0955

Table 2: MRM Transitions for (-)-Epicatechin and ¹³C₃-(-)-Epicatechin

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(-)-Epicatechin289.1245.115
¹³C₃-(-)-Epicatechin292.1248.115

Note: Collision energies may need to be optimized for the specific instrument used.

Method Validation

A comprehensive validation of the method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.1 - 50 ng/mL[3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Precision (Intra- and Inter-day) RSD < 15%
Accuracy (Intra- and Inter-day) 85 - 115%
Recovery > 80%
Matrix Effect Minimal and compensated by IS

The values presented are typical and should be established for each specific laboratory and study.

Data Presentation and Analysis

The concentration of (-)-epicatechin in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

G cluster_0 Experimental Workflow A Plasma Sample Collection B Addition of ¹³C₃-(-)-epicatechin A->B C Sample Preparation (SPE) B->C D UPLC-MS/MS Analysis C->D E Data Acquisition (MRM) D->E F Data Processing and Quantification E->F

Figure 2: A streamlined experimental workflow for the quantification of (-)-epicatechin in human plasma.

Conclusion

The described UPLC-MS/MS method using a ¹³C₃-labeled internal standard provides a highly selective, sensitive, and accurate means for the quantification of (-)-epicatechin in human plasma. The detailed protocol and validation parameters offer a solid foundation for researchers in the fields of pharmacology, nutrition, and clinical research to reliably measure (-)-epicatechin concentrations, thereby facilitating a deeper understanding of its bioavailability and metabolic fate.

References

Application Notes and Protocols for the Development of an Analytical Method for Epicatechin Using a ¹³C Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin, a flavonoid abundant in foods like cocoa, tea, and various fruits, has garnered significant scientific interest due to its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of epicatechin in biological matrices is crucial for pharmacokinetic studies, understanding its metabolism, and elucidating its mechanisms of action in drug development. This document provides a detailed analytical method for the quantification of epicatechin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard (¹³C-epicatechin). The use of a ¹³C internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • Epicatechin analytical standard (≥98% purity)

  • ¹³C-Epicatechin (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series) equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve epicatechin and ¹³C-epicatechin in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for calibration curves and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the ¹³C-epicatechin working solution (concentration to be optimized based on expected analyte levels) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Method

2.5.1. UPLC Conditions

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions

2.5.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

2.5.3. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Epicatechin289.1245.13015
¹³C-Epicatechin295.1 (assuming 6 ¹³C)251.13015

Note: The exact m/z for ¹³C-epicatechin will depend on the number and position of the ¹³C labels.

Data Presentation: Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data obtained from a validated method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Epicatechin1 - 1000y = 0.005x + 0.002> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC50< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Epicatechin> 8590 - 110

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with ¹³C-Epicatechin IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute supernatant->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for the quantification of epicatechin in plasma.

Epicatechin Signaling Pathways

Epicatechin has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. The two major pathways influenced by epicatechin are the MAPK/ERK pathway and the PI3K/Akt pathway.

4.2.1. Epicatechin's Influence on the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Epicatechin has been observed to inhibit the phosphorylation of Erk, a key component of this pathway.[1]

mapk_pathway epicatechin Epicatechin erk ERK epicatechin->erk ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Epicatechin inhibits the MAPK/ERK signaling pathway.

4.2.2. Epicatechin's Modulation of the PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt pathway is a critical regulator of cell survival and growth. Epicatechin can activate this pathway, leading to downstream effects. Furthermore, epicatechin can influence the NF-κB signaling pathway, which is central to the inflammatory response.

pi3k_akt_nfkb_pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway epicatechin Epicatechin pi3k PI3K epicatechin->pi3k ikk IKK epicatechin->ikk akt Akt pi3k->akt survival Cell Survival & Growth akt->survival ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb inflammation Inflammatory Response nfkb->inflammation

Caption: Epicatechin modulates the PI3K/Akt and NF-κB pathways.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of epicatechin in human plasma. The utilization of a ¹³C-labeled internal standard is critical for achieving the high level of accuracy and precision required for regulated bioanalysis and clinical research. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of drug development and nutritional science to reliably measure epicatechin concentrations and further investigate its physiological and pharmacological effects. The diagrams of the signaling pathways offer a visual representation of the molecular mechanisms through which epicatechin may exert its biological activities.

References

Application Notes: (-)-Epicatechin-13C3 as a Tracer in Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Epicatechin is a naturally occurring flavanol found in foods like cocoa, tea, and berries, which has garnered significant interest for its potential health benefits, particularly in cardiovascular and metabolic health. To understand its mechanism of action, it is crucial to elucidate its absorption, distribution, metabolism, and excretion (ADME). Metabolic fate studies of (-)-epicatechin are complicated by its extensive transformation into various metabolites and the presence of endogenous or dietary epicatechin in biological samples. The use of a stable isotope-labeled tracer, such as (-)-Epicatechin-13C3, offers a powerful solution to these challenges. By incorporating three Carbon-13 atoms, the tracer and its subsequent metabolites can be unambiguously distinguished from their unlabeled counterparts by mass spectrometry, allowing for precise quantification and pathway elucidation.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic fate studies, intended for researchers in nutrition, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from human studies with unlabeled (-)-epicatechin. This data provides an expected physiological range for studies utilizing this compound.

Table 1: Pharmacokinetic Parameters of Major (-)-Epicatechin Metabolites in Human Plasma

MetaboliteCmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)
(-)-Epicatechin-3'-β-D-glucuronide290 ± 49 nM[1]~1-2 hours[2]
(-)-Epicatechin-3'-sulfate233 ± 60 nM[1]~1-2 hours[2]
3'-O-methyl-(-)-epicatechin-sulfatesVariable~1-2 hours[1]
5-(hydroxyphenyl)-γ-valerolactones (from colon)Variable~5.8 hours[2]
Unmetabolized (-)-Epicatechin~4 ± 1 nM~1 hour

Note: Data is derived from studies using unlabeled (-)-epicatechin and serves as a reference for designing tracer studies.

Table 2: Example Dosing Regimens for (-)-Epicatechin in Human Studies

Study TypeDoseDuration
Single Dose Pharmacokinetics50 mg, 100 mg, or 200 mg[3][4]Single administration
Multi-Dose Pharmacokinetics50 mg daily or twice daily[3][4]5 days
Jejunal Perfusion50 mgSingle perfusion[5]

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study Using this compound

1. Study Design and Subject Recruitment:

  • Design: An open-label, single-dose crossover study is recommended.

  • Subjects: Recruit healthy volunteers. Exclusion criteria should include pregnancy, significant chronic illnesses, use of medications known to interfere with flavanol metabolism, and consumption of high-flavanol foods for a washout period (e.g., 48-72 hours) prior to the study.[6]

  • Ethics: Obtain informed consent and approval from a registered Institutional Review Board (IRB).

2. Dosing and Administration:

  • Tracer: this compound, synthesized with >98% isotopic purity.

  • Dose: Administer a single oral dose of 50-100 mg of this compound encapsulated in gelatin capsules.

  • Administration: Subjects should consume the capsule after an overnight fast with a controlled, low-flavanol breakfast to ensure consistent absorption.

3. Sample Collection:

  • Blood: Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at baseline (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[3][4][6]

  • Urine: Collect a complete 24-hour urine sample in fractions (e.g., 0-6 h, 6-12 h, 12-24 h).

  • Sample Handling: Immediately after collection, centrifuge blood samples at 1,500 rpm for 10 minutes to separate plasma.[3] Aliquot plasma and urine into cryovials and store at -80°C until analysis to prevent degradation.

Protocol 2: Quantification of this compound and its Metabolites by LC-MS/MS

1. Sample Preparation:

  • Plasma:

    • Thaw 200 µL of plasma on ice.

    • Add an antioxidant solution (e.g., 20 µL of a vitamin C/EDTA mixture) to prevent oxidation.[3]

    • Spike the sample with a known amount of an appropriate internal standard (e.g., Taxifolin or deuterated epicatechin).[3]

    • Precipitate proteins by adding 600 µL of acetonitrile containing 0.1% phosphoric acid. Vortex for 1 minute.[3]

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Urine:

    • Thaw urine samples.

    • Centrifuge to remove particulates.

    • Dilute an aliquot with the initial mobile phase and add the internal standard.

    • For analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and sulfatase can be employed.[7]

2. LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[8]

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Use negative ion electrospray ionization (ESI-).

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • For This compound , the parent ion will have an m/z of 292.08 (unlabeled is 289.07). The fragment ion will be the same as the unlabeled compound (e.g., m/z 245). The transition would be 292.1 → 245.0.

      • For 13C3-Metabolites , calculate the expected mass increase. For example, a glucuronidated metabolite of this compound would have a parent ion m/z of 468.11 (unlabeled is 465.10). The transition would be 468.1 → 292.1.

      • Develop a list of expected 13C3-labeled metabolites (glucuronides, sulfates, methyl-sulfates) and their corresponding MRM transitions.[1]

3. Data Analysis:

  • Construct calibration curves for each analyte using authentic standards (if available) or by using the unlabeled standard and correcting for the isotopic label.

  • Quantify the concentration of this compound and its metabolites in each sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Metabolic Fate of this compound Ingestion Oral Ingestion This compound Stomach Stomach Ingestion->Stomach SmallIntestine Small Intestine (Absorption) Stomach->SmallIntestine Enterocytes Enterocytes (Phase II Metabolism) SmallIntestine->Enterocytes Colon Colon (Microbiota Metabolism) SmallIntestine->Colon Unabsorbed Liver Liver (Phase II Metabolism) Enterocytes->Liver Portal Vein Glucuronides 13C3-Glucuronides Enterocytes->Glucuronides Conjugation Sulfates 13C3-Sulfates Enterocytes->Sulfates Conjugation Liver->Glucuronides Conjugation Liver->Sulfates Conjugation Methylated 13C3-Methylated Metabolites Liver->Methylated Conjugation Systemic Systemic Circulation (13C3-Metabolites) Excretion Urinary Excretion Systemic->Excretion Valerolactones 13C3-Valerolactones Colon->Valerolactones Ring Fission Glucuronides->Systemic Sulfates->Systemic Methylated->Systemic Valerolactones->Liver Absorption

Caption: Metabolic pathway of orally ingested this compound.

Experimental Workflow for Human Tracer Study Recruitment Subject Recruitment & Screening Washout Low-Flavanol Diet (Washout Period) Recruitment->Washout Dosing Administration of This compound Washout->Dosing Collection Timed Blood & Urine Sample Collection Dosing->Collection Processing Sample Processing (Plasma/Urine Isolation) Collection->Processing Storage Storage at -80°C Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis Data Pharmacokinetic Data Modeling Analysis->Data

Caption: Workflow for a human pharmacokinetic study with a tracer.

(-)-Epicatechin and Insulin Signaling EC (-)-Epicatechin Metabolites IR Insulin Receptor (IR) EC->IR Activates PI3K PI3K IR->PI3K Activates AKT AKT PI3K->AKT Activates invis1 AKT->invis1 GLUT4 GLUT4 Translocation Glucose Glucose Uptake GLUT4->Glucose invis1->GLUT4 Promotes

Caption: Modulation of the insulin signaling pathway by (-)-epicatechin.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Epicatechin Using (-)-Epicatechin-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of the flavonoid (-)-epicatechin using a stable isotope-labeled internal standard, (-)-epicatechin-¹³C₃. The use of a stable isotope-labeled analog is the gold standard for quantitative analysis by mass spectrometry, offering high accuracy and precision by correcting for matrix effects and variations in sample processing.

Introduction

(-)-Epicatechin is a natural flavanol found in various foods, including cocoa, green tea, and certain fruits. It has garnered significant interest for its potential health benefits, particularly in cardiovascular health and mitochondrial function. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of epicatechin-based therapeutics and dietary recommendations. The use of (-)-epicatechin-¹³C₃ as a tracer in pharmacokinetic studies allows for precise differentiation between the administered dose and endogenous or dietary epicatechin, providing accurate measurement of its metabolic fate.

Experimental Protocols

This section outlines the key experimental protocols for a pharmacokinetic study of (-)-epicatechin using (-)-epicatechin-¹³C₃.

Study Design (Hypothetical Human Study)

A single-center, open-label study can be designed to investigate the pharmacokinetics of a single oral dose of (-)-epicatechin.

  • Subjects: A cohort of healthy adult volunteers (n=8-12) with a balanced gender distribution.

  • Washout Period: Subjects should adhere to a low-flavonoid diet for at least 48 hours prior to the study to minimize baseline levels of epicatechin.

  • Dosing: A single oral dose of 1 mg/kg body weight of unlabeled (-)-epicatechin is co-administered with a micro-dose of 10 µg/kg body weight of (-)-epicatechin-¹³C₃ dissolved in water.

  • Sample Collection: Blood samples are collected into EDTA-containing tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. Urine samples are collected over 24 hours in intervals (e.g., 0-6 h, 6-12 h, 12-24 h).

  • Sample Processing: Plasma is separated from blood by centrifugation and, along with urine samples, is immediately stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of epicatechin and its metabolites from plasma and urine samples.

Materials:

  • (-)-Epicatechin-¹³C₃ (as internal standard if not used as a tracer)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Ethyl acetate

  • β-glucuronidase/sulfatase from Helix pomatia

  • Ascorbic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol for Plasma:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 10 µL of ascorbic acid solution (20 mg/mL) to prevent oxidation.

  • For total epicatechin measurement (conjugated and unconjugated), add 20 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 45 minutes. For unconjugated metabolites, omit this step.

  • Spike the sample with a known concentration of an appropriate internal standard if (-)-epicatechin-¹³C₃ is the analyte.

  • Perform protein precipitation by adding 600 µL of cold acetonitrile with 0.1% formic acid.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol for Urine:

  • Thaw urine samples on ice.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • To 500 µL of supernatant, add 25 µL of ascorbic acid solution.

  • For total metabolite measurement, adjust the pH to 5.0 and add 50 µL of β-glucuronidase/sulfatase solution, then incubate at 37°C for 2 hours.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Analysis

This section provides a general method for the quantification of (-)-epicatechin-¹³C₃ and its metabolites. The specific mass transitions will need to be determined for the ¹³C₃-labeled compounds.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for (-)-epicatechin, its metabolites, and their ¹³C₃-labeled counterparts.

    • (-)-Epicatechin: m/z 289 → 245

    • (-)-Epicatechin-glucuronide: m/z 465 → 289

    • (-)-Epicatechin-sulfate: m/z 369 → 289

    • 3'-O-methyl-(-)-epicatechin-sulfate: m/z 383 → 303

  • Note: The m/z values for the ¹³C₃-labeled compounds will be shifted by +3 Da.

Quantitative Data Summary

The following tables present representative pharmacokinetic parameters for (-)-epicatechin and its major metabolites in human plasma and urine following oral administration. This data is derived from studies using radiolabeled epicatechin and should be considered as an example.[1][2][3] Actual values must be determined experimentally when using (-)-epicatechin-¹³C₃.

Table 1: Pharmacokinetic Parameters of (-)-Epicatechin and its Metabolites in Human Plasma

MetaboliteCₘₐₓ (nM)Tₘₐₓ (h)AUC₀₋₂₄ₕ (nM·h)T₁/₂ (h)
(-)-Epicatechin-3'-O-glucuronide350 ± 451.0 ± 0.21250 ± 1502.1 ± 0.4
(-)-Epicatechin-3'-sulfate180 ± 301.2 ± 0.3750 ± 902.5 ± 0.5
3'-O-methyl-(-)-epicatechin-5-sulfate250 ± 401.1 ± 0.2980 ± 1202.3 ± 0.3
5-(4'-hydroxyphenyl)-γ-valerolactone-3'-sulfate120 ± 258.5 ± 1.51500 ± 2004.5 ± 0.8

Data are presented as mean ± SEM and are based on representative literature values.[1][2]

Table 2: Urinary Excretion of (-)-Epicatechin Metabolites over 24 Hours

Metabolite GroupPercentage of Ingested Dose (%)
Structurally-Related Epicatechin Metabolites (SREMs)20 ± 5
5-Carbon Ring Fission Metabolites (5C-RFMs)42 ± 8
Other Microbial Catabolites28 ± 6
Total Urinary Excretion 90 ± 10

Data are presented as mean ± SEM and are based on representative literature values.[2]

Visualizations: Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates the workflow for the pharmacokinetic analysis of (-)-epicatechin-¹³C₃.

workflow cluster_study Clinical Study cluster_processing Sample Processing cluster_analysis Analysis subject Healthy Volunteer dosing Oral Administration (-)-Epicatechin + (-)-Epicatechin-¹³C₃ subject->dosing sampling Blood & Urine Collection (Time-course) dosing->sampling centrifugation Plasma Separation sampling->centrifugation hydrolysis Enzymatic Hydrolysis (optional) centrifugation->hydrolysis extraction Solid Phase or Liquid-Liquid Extraction lcms LC-MS/MS Analysis extraction->lcms hydrolysis->extraction quant Quantification of Epicatechin-¹³C₃ & Metabolites lcms->quant pk Pharmacokinetic Modeling quant->pk

Pharmacokinetic study workflow.
Signaling Pathway: Epicatechin and Endothelial Function

(-)-Epicatechin has been shown to activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key molecule in vasodilation and cardiovascular health.[4][5][6][7]

eNOS_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EPI (-)-Epicatechin Receptor Putative Receptor EPI->Receptor PLC PLC Receptor->PLC PI3K PI3K PLC->PI3K CaM CaM PLC->CaM Ca²⁺ release Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) (bound to Caveolin-1) Akt->eNOS_inactive pSer1177 PKA PKA PKA->eNOS_inactive pSer633 CaMKII CaMKII CaM->CaMKII CaMKII->eNOS_inactive pSer1177 eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Vasodilation Vasodilation NO->Vasodilation Anti-platelet Aggregation Anti-platelet Aggregation NO->Anti-platelet Aggregation Anti-inflammatory Effects Anti-inflammatory Effects NO->Anti-inflammatory Effects

Epicatechin-induced eNOS activation pathway.
Signaling Pathway: Epicatechin and Mitochondrial Biogenesis

(-)-Epicatechin can stimulate mitochondrial biogenesis, the process of forming new mitochondria, which is crucial for cellular energy metabolism.[8][9][10][11][12]

mito_biogenesis cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion EPI (-)-Epicatechin SIRT1 SIRT1 EPI->SIRT1 AMPK AMPK EPI->AMPK PGC1a_inactive PGC-1α (acetylated) SIRT1->PGC1a_inactive Deacetylation AMPK->PGC1a_inactive Phosphorylation PGC1a_active PGC-1α (deacetylated) PGC1a_inactive->PGC1a_active NRF1 NRF-1 PGC1a_active->NRF1 NRF2 NRF-2 PGC1a_active->NRF2 TFAM TFAM NRF1->TFAM NRF2->TFAM mtDNA mtDNA Replication & Transcription TFAM->mtDNA MitoBiogenesis Mitochondrial Biogenesis mtDNA->MitoBiogenesis

Epicatechin and mitochondrial biogenesis signaling.

References

Application Note: Structural Elucidation of (-)-Epicatechin-¹³C₃ using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epicatechin is a natural flavonoid found in various foods such as cocoa, tea, and berries, and is of significant interest due to its antioxidant properties and potential therapeutic applications. Understanding its metabolic fate, and interactions with biological targets is crucial for drug development. Stable isotope labeling, particularly with ¹³C, provides a powerful tool for these investigations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unequivocal structural determination of complex molecules. When combined with ¹³C labeling, NMR can be used to trace metabolic pathways, and to probe molecular dynamics and interactions with enhanced sensitivity and specificity.

This application note provides a detailed protocol for the structural elucidation of (-)-Epicatechin labeled with three ¹³C atoms, denoted as (-)-Epicatechin-¹³C₃. We present a hypothetical, yet biosynthetically plausible, labeling pattern and outline the NMR methodologies to confirm its structure.

Biosynthesis and ¹³C Labeling of (-)-Epicatechin

Flavonoids are synthesized in plants via the phenylpropanoid pathway.[1][2][3] The C6-C3-C6 backbone of (-)-Epicatechin is derived from two main precursors: the A-ring originates from three molecules of malonyl-CoA (derived from acetate), while the B and C-rings are formed from p-coumaroyl-CoA, which is derived from phenylalanine.[1][4]

For the purpose of this application note, we will consider a hypothetical (-)-Epicatechin-¹³C₃ where the labeling is incorporated into the A-ring through the use of [1,2-¹³C₂]-acetate as a biosynthetic precursor. This would lead to a specific labeling pattern, for instance at positions C-5, C-7, and C-9 (C-8a). The precise confirmation of these labeled positions is a primary goal of the NMR analysis.

G Hypothetical Biosynthetic Labeling of (-)-Epicatechin-¹³C₃ cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_product Final Product Acetate [1,2-¹³C₂]-Acetate MalonylCoA [¹³C₂]-Malonyl-CoA Acetate->MalonylCoA Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Chalcone Chalcone Synthase (CHS) MalonylCoA->Chalcone pCoumaroylCoA->Chalcone Naringenin Naringenin Chalcone Chalcone->Naringenin Flavanone Flavanone Naringenin->Flavanone Epicatechin (-)-Epicatechin-¹³C₃ (Labeled A-Ring) Flavanone->Epicatechin

Caption: Hypothetical biosynthetic pathway for (-)-Epicatechin-¹³C₃.

Experimental Protocols

3.1. Sample Preparation

  • Weigh 5-10 mg of lyophilized (-)-Epicatechin-¹³C₃.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (hydroxyl groups).[5]

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

3.2.1. 1D NMR Experiments

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain proton chemical shifts and coupling constants.

    • Pulse Program: zg30[5]

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 5 s for quantitative applications, 1-2 s for routine spectra.[6]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The labeled carbons are expected to show significantly enhanced signals.

    • Pulse Program: zgpg30

    • Spectral Width: 220 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 s

3.2.2. 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin systems.[7]

    • Pulse Program: cosygpqf

    • Spectral Width: 12 ppm in both dimensions

    • Number of Increments: 256-512 in F1

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[7][8]

    • Pulse Program: hsqcedetgpsisp2.2

    • Spectral Width: 12 ppm (F2), 180 ppm (F1)

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-4 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[7][8]

    • Pulse Program: hmbcgplpndqf

    • Spectral Width: 12 ppm (F2), 220 ppm (F1)

    • nJCH Coupling Constant: Optimized for 8 Hz.

  • 1,1-ADEQUATE or INADEQUATE: These experiments are used to establish ¹³C-¹³C correlations and are particularly powerful for labeled compounds, providing direct evidence of the labeling pattern.

    • Pulse Program: adequate or inadequate

    • Note: These experiments require a high sample concentration and a long acquisition time.

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of (-)-Epicatechin-¹³C₃ B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to 5 mm NMR Tube B->C D 1D ¹H & ¹³C NMR C->D E 2D COSY D->E F 2D HSQC D->F G 2D HMBC D->G H 2D INADEQUATE (optional) D->H I Fourier Transform & Phasing E->I F->I G->I H->I J Peak Picking & Integration I->J K Structural Elucidation J->K

Caption: Workflow for NMR-based structural elucidation.

Data Presentation and Interpretation

4.1. Quantitative Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for unlabeled (-)-Epicatechin in DMSO-d₆, which serve as a reference for the analysis of the labeled compound.[9][10]

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)
278.14.75br s
365.53.98m
428.22.65, 2.45dd (16.5, 4.5), dd (16.5, 2.5)
5156.6--
695.35.89d (2.0)
7156.9--
894.25.71d (2.0)
9 (4a)98.6--
10 (8a)155.9--
1'130.7--
2'114.96.75d (2.0)
3'144.5--
4'144.6--
5'114.86.68d (8.0)
6'118.16.59dd (8.0, 2.0)

4.2. Interpretation of Spectra for (-)-Epicatechin-¹³C₃

  • ¹³C NMR: The signals corresponding to the ¹³C-labeled positions (hypothetically C-5, C-7, and C-9) will be significantly more intense than the other carbon signals. If the labels are on adjacent carbons, ¹³C-¹³C coupling will be observed, leading to splitting of these signals.

  • HMBC: Long-range couplings from protons to the labeled carbons will be crucial for confirming their positions. For example, H-6 and H-8 should show correlations to the labeled C-5, C-7, and C-9.

  • INADEQUATE: This experiment will provide direct evidence of ¹³C-¹³C bonds. For example, if C-5 and C-9 are labeled, a correlation between these two carbons will be observed.

G Logic of Structural Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Confirmation H1 ¹H NMR: Proton Chemical Shifts & Couplings COSY COSY: Establish ¹H-¹H Spin Systems (e.g., in B and C rings) H1->COSY HSQC HSQC: Connect Protons to Directly Attached Carbons H1->HSQC HMBC HMBC: Map Long-Range ¹H-¹³C Correlations to Quaternary and Labeled Carbons H1->HMBC C13 ¹³C NMR: Identify Labeled Carbons (High Intensity) C13->HSQC C13->HMBC INADEQUATE INADEQUATE: Confirm ¹³C-¹³C Connectivity (Labeling Pattern) C13->INADEQUATE Structure Final Structure of (-)-Epicatechin-¹³C₃ COSY->Structure HSQC->Structure HMBC->Structure INADEQUATE->Structure

Caption: Logical flow for the structural elucidation of (-)-Epicatechin-¹³C₃.

Conclusion

The combination of ¹³C labeling and advanced NMR techniques provides an unambiguous method for the structural elucidation of (-)-Epicatechin-¹³C₃. The protocols and logical workflow outlined in this application note offer a comprehensive guide for researchers in natural product chemistry and drug development to confirm the structure and labeling pattern of isotopically enriched flavonoids. This approach is fundamental for subsequent studies on metabolism, bioavailability, and mechanism of action.

References

Application of (-)-Epicatechin-¹³C₃ in Human Dietary Intervention Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-epicatechin-¹³C₃ as a stable isotope tracer in human dietary intervention studies. The information compiled from various studies outlines the pharmacokinetics, metabolism, and analytical methodologies, offering a framework for designing and executing robust clinical investigations into the bioavailability and physiological effects of this common dietary flavanol.

Introduction

(-)-Epicatechin is a flavanol found in foods like cocoa, tea, and berries, which has garnered significant interest for its potential cardiometabolic and health-promoting benefits.[1][2][3] To accurately assess its absorption, distribution, metabolism, and excretion (ADME), stable isotope-labeled versions such as (-)-epicatechin-¹³C₃ are invaluable tools. They allow for the precise tracking of the ingested compound and its metabolites, distinguishing them from endogenous or dietary background levels. While many pioneering studies have utilized ¹⁴C-labeled epicatechin, the methodologies are directly translatable to the use of ¹³C-labeled isotopes, with adjustments primarily in the analytical detection methods.[4][5][6]

Pharmacokinetics of (-)-Epicatechin and its Metabolites

Following oral ingestion, (-)-epicatechin is readily absorbed and extensively metabolized.[7][8] The parent compound is rarely found in its free form in systemic circulation. Instead, it undergoes phase II metabolism in the small intestine and liver, resulting in a variety of conjugated metabolites.[4][9][10] Further metabolism by the gut microbiota occurs when unabsorbed epicatechin reaches the colon.[4][5]

Key Pharmacokinetic Observations:

  • Absorption and Peak Plasma Time (Tmax): Structurally related (-)-epicatechin metabolites (SREMs), such as glucuronides and sulfates, appear in plasma quickly, with a Tmax of approximately 1-2 hours after ingestion.[4][6][11][12] This indicates rapid absorption in the upper gastrointestinal tract.[6][11]

  • Metabolites: The primary metabolites detected in plasma are (-)-epicatechin-3'-O-glucuronide, (-)-epicatechin-3'-sulfate, and various O-methyl-epicatechin sulfates.[4][9] After reaching the colon, gut microbiota produce 5-carbon ring fission metabolites (5C-RFMs), such as 5-(hydroxyphenyl)-γ-valerolactones, which appear in plasma later, with a Tmax around 5.8 hours.[4]

  • Elimination Half-Life (T₁/₂): The elimination half-life for the major epicatechin metabolites is typically in the range of 1 to 3 hours.[7][11]

  • Excretion: A significant portion of the ingested epicatechin is excreted in the urine as various metabolites over a 24-hour period.[4][9] Studies with labeled epicatechin show that up to 95% of the ingested dose can be accounted for in urinary excretion, indicating high overall bioavailability.[4]

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters from human studies. These values, while not specific to ¹³C₃-labeled epicatechin, provide the expected ranges for designing studies with this tracer.

Table 1: Pharmacokinetic Parameters of Major (-)-Epicatechin Metabolites in Human Plasma

MetaboliteCmax (nM)Tmax (h)AUC₀₋₂₄h (nM·h)T₁/₂ (h)
(-)-Epicatechin-3'-β-D-glucuronide290 ± 49~1.01223 ± 104 (combined SREMs)1.1 - 2.0
(-)-Epicatechin-3'-sulfate233 ± 60~1.0Data not specified1.1 - 2.0
3'-O-methyl-epicatechin-5-sulfateData not specified0.8 - 1.4Data not specified1.1 - 2.0
3'-O-methyl-epicatechin-7-sulfateData not specified0.8 - 1.4Data not specified1.1 - 2.0
5-(4'-hydroxyphenyl)-γ-valerolactone-3'-sulfateData not specified~5.8Data not specifiedData not specified
5-(4'-hydroxyphenyl)-γ-valerolactone-3'-O-glucuronideData not specified~5.8Data not specifiedData not specified

Data compiled from studies using unlabeled or ¹⁴C-labeled epicatechin.[4][5][6][9][11]

Table 2: Urinary Excretion of (-)-Epicatechin Metabolites

Metabolite GroupPercentage of Ingested Dose Excreted in 24h Urine
Structurally Related (-)-Epicatechin Metabolites (SREMs)~20%
5-Carbon Ring Fission Metabolites (5C-RFMs)~42%
Other Catabolites (e.g., hydroxyphenylhydracrylic acid)~28%
Total Urinary Excretion ~90%

Data from a study using --INVALID-LINK---epicatechin, indicating near-complete absorption and excretion.[4]

Experimental Protocols

The following are detailed protocols adapted for a human dietary intervention study using (-)-epicatechin-¹³C₃.

Study Design Protocol

A typical design is a randomized, controlled, crossover study.

  • Participant Recruitment: Recruit healthy volunteers (n=8-10). Screen for exclusion criteria such as smoking, use of medications, vitamin supplements, or high-flavanol diets.

  • Dietary Washout: Instruct participants to follow a low-polyphenol diet for 48-72 hours prior to the intervention day to minimize background levels.

  • Baseline Sampling: On the morning of the study, after an overnight fast, collect baseline blood and urine samples.

  • Intervention: Administer a single oral dose of (-)-epicatechin-¹³C₃ (e.g., 50-100 mg) dissolved in a suitable vehicle (e.g., water, capsule).

  • Post-Dose Sampling:

    • Blood: Collect blood samples into heparinized or EDTA tubes at frequent intervals, such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours post-ingestion.

    • Urine: Collect a complete urine void at baseline and then collect all urine produced over specific intervals, such as 0-2h, 2-4h, 4-8h, 8-12h, and 12-24h.

  • Sample Processing:

    • Plasma: Immediately after collection, centrifuge blood at ~1500 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Urine: Measure the volume of each urine collection, aliquot, and store at -80°C until analysis.

  • Washout Period: A washout period of at least one week should be implemented before the next intervention arm (if applicable).

Sample Preparation and Analytical Protocol (UHPLC-MS/MS)

This protocol is for the quantification of (-)-epicatechin-¹³C₃ and its metabolites.

  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., ³-methyl hippuric acid) to precipitate proteins.[13]

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

  • Urine Sample Preparation:

    • Thaw urine samples on ice.

    • Dilute urine samples (e.g., 1:5 or 1:10) with mobile phase A.[13]

    • Add an internal standard.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

  • UHPLC-MS/MS Analysis:

    • Chromatography System: Use a high-performance liquid chromatography system (UHPLC) for separation.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable.[13]

    • Mobile Phase: Use a gradient elution with:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v).[13]

    • Gradient Example: Start at 5% B, hold for 2 min, ramp to 15% B at 3.5 min, to 20.4% B at 6.0 min, then to 95% B to wash the column, and re-equilibrate.[13]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for (-)-epicatechin-¹³C₃ and its expected metabolites (glucuronides, sulfates, and methyl-sulfates). The +3 Da mass shift of the labeled compounds will be key for specific detection.

Visualizations

Experimental Workflow

G cluster_pre Pre-Intervention cluster_int Intervention Day cluster_post Post-Intervention Analysis p1 Participant Screening p2 Low-Polyphenol Diet (48h) p1->p2 p3 Overnight Fast p2->p3 i1 Baseline Blood & Urine Sample p3->i1 i2 Oral Administration of (-)-Epicatechin-13C3 i1->i2 i3 Serial Blood Sampling (0-24h) i2->i3 i4 Fractional Urine Collection (0-24h) i2->i4 a1 Plasma & Urine Processing (Centrifugation, Storage at -80°C) i3->a1 i4->a1 a2 Sample Preparation (Protein Precipitation/Dilution) a1->a2 a3 UHPLC-MS/MS Analysis a2->a3 a4 Pharmacokinetic Modeling a3->a4

Caption: Workflow for a human dietary intervention study with (-)-Epicatechin-¹³C₃.

(-)-Epicatechin Metabolic Pathway

G cluster_si Small Intestine & Liver cluster_colon Colon EC This compound (Ingested) EC_abs Absorption EC->EC_abs Microbiota Microbiota Metabolism EC->Microbiota Unabsorbed PhaseII Phase II Metabolism (Glucuronidation, Sulfation, Methylation) EC_abs->PhaseII SREMs Structurally Related Metabolites (SREMs) PhaseII->SREMs Systemic Systemic Circulation SREMs->Systemic Tmax ~1-2h RFMs Ring Fission Metabolites (RFMs) Microbiota->RFMs RFMs->Systemic Tmax ~6-8h Excretion Urinary Excretion Systemic->Excretion

Caption: Metabolic fate of orally ingested (-)-epicatechin in humans.

Signaling Pathways Potentially Influenced by (-)-Epicatechin

Research suggests that (-)-epicatechin and its metabolites may exert their biological effects by modulating several key signaling pathways. These pathways are critical targets for investigation in studies assessing the health benefits of epicatechin-rich foods.

  • Endothelial Function: (-)-Epicatechin is known to increase the production of nitric oxide (NO), a key molecule in vasodilation. This is thought to be mediated by the activation of endothelial nitric oxide synthase (eNOS).

  • Mitochondrial Biogenesis: Studies have shown that epicatechin can increase mitochondrial density and function.[7] This may involve the upregulation of key regulators like PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).

  • Muscle Growth and Repair: Epicatechin has been linked to the regulation of muscle growth by potentially increasing follistatin and decreasing myostatin, a negative regulator of muscle mass.[7][14]

Potential Signaling Cascade

G cluster_endo Endothelial Cell cluster_muscle Skeletal Muscle Cell EC_Metabolites (-)-Epicatechin Metabolites (in circulation) eNOS eNOS Activation EC_Metabolites->eNOS PGC1a PGC-1α Upregulation EC_Metabolites->PGC1a Myostatin Myostatin Inhibition EC_Metabolites->Myostatin Follistatin Follistatin Increase EC_Metabolites->Follistatin NO Nitric Oxide (NO) Production eNOS->NO Vaso Vasodilation NO->Vaso Mito Mitochondrial Biogenesis PGC1a->Mito Muscle_Growth Muscle Growth/Repair Myostatin->Muscle_Growth Follistatin->Muscle_Growth

Caption: Potential signaling pathways modulated by (-)-epicatechin metabolites.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity of (-)-Epicatechin-13C3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of (-)-Epicatechin-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during experimentation, with a focus on troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS/MS?

A1: For this compound, the [M-H]⁻ precursor ion is expected at m/z 292.08. The fragmentation pattern is similar to its unlabeled counterpart, with characteristic product ions resulting from retro-Diels-Alder (RDA) fission and heterocyclic ring fission (HRF). Common product ions to monitor in Multiple Reaction Monitoring (MRM) mode are listed in the table below.

Ion TypeExpected m/zFragmentation Pathway
Precursor Ion [M-H]⁻292.08-
Product Ion248.06RDA fission (loss of C3H4O)
Product Ion139.04HRF
Product Ion125.02A-ring fragment

Q2: I am observing a peak for my unlabeled (-)-Epicatechin, but the signal for this compound is very weak or absent. What could be the reason?

A2: This issue can arise from several factors. Firstly, verify the concentration and integrity of your this compound internal standard solution. Degradation or incorrect dilution can lead to a low signal. Secondly, ensure that the mass spectrometer is correctly calibrated and that the MRM transitions for the 13C3-labeled compound are accurately set in your acquisition method.[1] Finally, consider the possibility of isotopic interference or crosstalk from the unlabeled analyte, although this is less common with a +3 Da mass shift.

Q3: Can the mobile phase composition affect the signal intensity of this compound?

A3: Yes, the mobile phase composition is critical for achieving good ionization efficiency and chromatographic peak shape. For catechins, a reverse-phase separation is common, often using a gradient elution with water and an organic solvent (acetonitrile or methanol) containing a small amount of acid, such as formic acid (typically 0.1%).[2][3][4] The acid helps to protonate the molecule in positive ion mode or deprotonate in negative ion mode, enhancing signal intensity. An inappropriate pH or solvent composition can lead to poor ionization and, consequently, a weak signal.

Q4: Are there any specific sample preparation techniques recommended for analyzing this compound in biological matrices like plasma or urine?

A4: Yes, effective sample preparation is crucial to remove matrix components that can cause ion suppression.[5] Common techniques for plasma and urine samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][6] For plasma, a simple protein precipitation with acetonitrile or methanol can be effective.[4] For more complex matrices or to achieve lower detection limits, SPE with a polymeric reversed-phase sorbent is often recommended.[2]

Troubleshooting Guide: Low Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues.

Step 1: Initial Checks & System Verification

The first step in troubleshooting is to rule out simple errors and verify the overall system performance.

Troubleshooting Workflow: Initial System Verification

cluster_solutions Potential Solutions start Low Signal for This compound check_std Verify Standard Integrity - Check concentration - Assess purity/degradation start->check_std Start Here check_ms Check MS Parameters - Correct MRM transitions? - Instrument calibrated? check_std->check_ms Standard OK sol_std Prepare Fresh Standard check_std->sol_std Issue Found check_lc Review LC Conditions - Mobile phase correct? - Column equilibrated? check_ms->check_lc MS OK sol_ms Recalibrate & Optimize MS check_ms->sol_ms Issue Found issue_resolved Issue Resolved check_lc->issue_resolved LC OK sol_lc Prepare Fresh Mobile Phase & Equilibrate Column check_lc->sol_lc Issue Found sol_std->issue_resolved sol_ms->issue_resolved sol_lc->issue_resolved

Caption: A flowchart for the initial steps in troubleshooting low signal intensity.

Step 2: In-depth Analysis of Potential Causes

If the initial checks do not resolve the issue, a more detailed investigation into specific areas is required. The following table outlines potential causes for low signal intensity and suggests corrective actions.

Potential CauseRecommended Action(s)
Sample Preparation & Matrix Effects
Inefficient ExtractionOptimize the extraction method (e.g., change solvent, adjust pH). Consider a different technique (e.g., switch from LLE to SPE).
Ion SuppressionDilute the sample to reduce the concentration of matrix components.[1] Improve sample cleanup using SPE. Modify chromatographic conditions to separate the analyte from co-eluting matrix components.
Analyte DegradationEnsure samples are stored correctly (e.g., -80°C) and minimize freeze-thaw cycles. Process samples quickly and on ice if necessary.
Liquid Chromatography
Poor Peak ShapeEnsure the mobile phase pH is appropriate for the analyte. Use a column with a suitable stationary phase (e.g., C18).[4][7] Check for column contamination or aging.
Inadequate RetentionAdjust the mobile phase gradient to ensure the analyte is retained and separated from the solvent front.
System CarryoverImplement a robust needle wash protocol.[8] Inject blank samples between experimental samples to assess for carryover.
Mass Spectrometry
Suboptimal IonizationOptimize ion source parameters (e.g., spray voltage, gas flows, temperature).[1][5] Ensure the correct ionization mode (negative ion mode is typical for catechins) is being used.[7]
Incorrect MRM SettingsInfuse a standard solution of this compound to determine the optimal precursor and product ions and their corresponding collision energies and declustering potentials.[2]
Detector SaturationIf the signal for the unlabeled analyte is extremely high, it may be causing detector saturation. Dilute the sample.
Instrument ContaminationClean the ion source and mass spectrometer inlet as per the manufacturer's guidelines.[5][8]
Step 3: Experimental Protocols

For consistent and reliable results, adherence to validated experimental protocols is essential.

Protocol 1: Preparation of this compound Standard Stock Solution

  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Reconstitute the standard in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure it is fully dissolved.

  • Store the stock solution at -20°C or -80°C in an amber vial to protect it from light.

  • Prepare working solutions by diluting the stock solution with the mobile phase or an appropriate solvent.

Protocol 2: Plasma Sample Preparation using Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again, then transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualization of Key Concepts

Fragmentation Pathway of this compound

cluster_frags Major Fragments parent This compound [M-H]⁻ m/z 292.08 rda_frag RDA Fragment m/z 248.06 parent->rda_frag RDA Fission hrf_frag HRF Fragment m/z 139.04 parent->hrf_frag HRF a_ring_frag A-Ring Fragment m/z 125.02 parent->a_ring_frag Further Fragmentation

References

Technical Support Center: Optimizing LC Gradient for Epicatechin and (-)-Epicatechin-¹³C₃ Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of epicatechin and its stable isotope-labeled internal standard, (-)-Epicatechin-¹³C₃.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor separation or co-elution of epicatechin and (-)-Epicatechin-¹³C₃?

A1: Co-elution of epicatechin and its ¹³C₃-labeled counterpart is a common challenge due to their identical chemical structures and polarities. The slight mass difference from the isotope labeling is often insufficient for baseline separation under standard chromatographic conditions. Optimization of the LC gradient, mobile phase composition, and column chemistry is typically required to achieve resolution. The presence of isotopes can sometimes lead to small differences in retention times.

Q2: What is the expected retention time difference between epicatechin and (-)-Epicatechin-¹³C₃?

A2: The retention time difference, if any, will be very small. Deuterium labeling is known to sometimes cause a noticeable retention time shift in reversed-phase chromatography, while ¹³C labeling generally has a less pronounced effect. Expect the labeled compound to elute slightly earlier than the unlabeled compound in reversed-phase chromatography. The exact difference will depend on the specific column, mobile phase, and gradient conditions.

Q3: Can I use an isocratic method for this separation?

A3: While an isocratic method might be simpler, a gradient elution is often necessary to achieve the fine-tuning required for separating structurally similar compounds like isotopologues. A shallow gradient allows for better resolution of closely eluting peaks.

Q4: How does temperature affect the separation?

A4: Column temperature can influence the separation. Operating at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reproducibility. However, be mindful that temperature can also affect the stability of the analytes. It is crucial to maintain a consistent temperature for reproducible retention times.

Troubleshooting Guide

Issue 1: Poor Resolution or Peak Tailing
Potential Cause Recommended Solution
Inadequate Mobile Phase Composition Modify the mobile phase. For reversed-phase chromatography, try adjusting the pH of the aqueous phase (e.g., with 0.1% formic acid or acetic acid) to suppress ionization and improve peak shape. Experiment with different organic modifiers like acetonitrile or methanol.
Inappropriate Column Chemistry Select a column with a different stationary phase. A C18 column is a common starting point. However, for closely related compounds, a phenyl-hexyl or biphenyl phase may offer different selectivity.
Gradient is Too Steep Flatten the gradient around the elution time of the analytes. A shallower gradient increases the separation window for closely eluting peaks.
Flow Rate is Too High Reduce the flow rate. A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
Sample Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and tailing.
Issue 2: Variable Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation.
System Leaks Check for any leaks in the LC system, particularly at fittings and connections. Leaks can cause pressure fluctuations and lead to inconsistent retention times.

Experimental Protocols

Starting Method for Epicatechin and (-)-Epicatechin-¹³C₃ Separation

This protocol provides a robust starting point for method development.

Parameter Condition
Column Reversed-phase C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-30% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection Mass Spectrometry (MS)

Note: This is a starting point and will likely require optimization.

Protocol for LC Gradient Optimization
  • Initial Scouting Gradient: Begin with a relatively fast gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of the analytes.

  • Shallow Gradient Implementation: Based on the scouting run, design a shallower gradient around the elution window of epicatechin and its labeled analog. For example, if the compounds elute at 40% B, you could try a gradient of 35-45% B over 15 minutes.

  • Mobile Phase Modifier Optimization: If co-elution persists, evaluate the effect of different mobile phase additives. Compare the separation using 0.1% formic acid, 0.1% acetic acid, or a low concentration of ammonium formate in the aqueous phase.

  • Organic Solvent Evaluation: Test both acetonitrile and methanol as the organic mobile phase (Mobile Phase B). These solvents can provide different selectivities.

  • Flow Rate and Temperature Adjustment: Once a promising mobile phase and gradient are identified, fine-tune the separation by systematically adjusting the flow rate and column temperature.

Visualizing the Workflow

LC_Optimization_Workflow LC Gradient Optimization Workflow start Start: Poor Separation of Epicatechin & Epicatechin-¹³C₃ scouting Run Scouting Gradient (e.g., 5-95% B in 10 min) start->scouting evaluate_elution Evaluate Elution Window scouting->evaluate_elution shallow_gradient Implement Shallow Gradient Around Elution Window evaluate_elution->shallow_gradient check_resolution Check Resolution shallow_gradient->check_resolution optimize_mobile_phase Optimize Mobile Phase (Acid Modifier, Organic Solvent) check_resolution->optimize_mobile_phase Not Resolved fine_tune Fine-Tune Flow Rate and Temperature check_resolution->fine_tune Partially Resolved final_method Final Optimized Method check_resolution->final_method Resolved check_resolution2 Check Resolution optimize_mobile_phase->check_resolution2 check_resolution2->shallow_gradient Iterate Gradient check_resolution2->fine_tune Resolved fine_tune->final_method

Caption: Workflow for optimizing LC gradient separation.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation start Symptom: Poor Peak Shape or Resolution check_gradient Is the gradient shallow enough? start->check_gradient check_mobile_phase Is the mobile phase composition optimal? check_gradient->check_mobile_phase Yes solution Systematically adjust parameters check_gradient->solution No check_column Is the column chemistry appropriate? check_mobile_phase->check_column Yes check_mobile_phase->solution No check_flow_rate Is the flow rate too high? check_column->check_flow_rate Yes check_column->solution No check_flow_rate->solution Yes

(-)-Epicatechin-13C3 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of (-)-Epicatechin-13C3 to ensure the integrity of your research material. The information provided is based on the known stability of catechins, including (-)-Epicatechin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability of solid this compound, it is recommended to store the compound at 2-8°C.[1] To minimize degradation, the material should be protected from light and moisture. For warehouse-scale storage, maintaining a temperature between 15-20°C and a relative humidity below 40% is advised, with packaging that limits oxygen exposure, such as nitrogen-flushed, airtight containers.[2]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the pH, temperature, and solvent. For optimal stability, solutions should be prepared in an acidic buffer (pH < 4) and stored at low temperatures (2-8°C).[3][4][5] It is crucial to protect solutions from light to prevent photodegradation.[6][7] If possible, prepare solutions fresh before use.

Q3: What factors can cause the degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are:

  • High pH: The compound is unstable in neutral to alkaline conditions (pH ≥ 7), leading to rapid degradation.[3][4][6]

  • Elevated Temperature: Increased temperatures accelerate the rates of both degradation and epimerization.[5][8][9]

  • Light Exposure: Exposure to light, particularly UV or blue light, can induce photolytic degradation, especially in solutions with a neutral or alkaline pH.[6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2]

Q4: Is the stability of this compound different from unlabeled (-)-Epicatechin?

A4: The chemical stability of this compound is expected to be identical to that of unlabeled (-)-Epicatechin. The isotopic labeling does not alter the chemical properties that determine its stability under various environmental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low analytical signal for this compound. Degradation of the compound due to improper storage or handling.Verify the storage conditions (temperature, light exposure). If in solution, check the pH and age of the solution. Prepare a fresh standard from solid material stored under recommended conditions.
Appearance of unknown peaks in chromatogram. Degradation products or epimers of this compound have formed.This can be caused by exposure to high temperatures, neutral/alkaline pH, or light. Review the sample preparation and storage procedures to identify potential causes of degradation. Consider epimerization as a possible source of new peaks, which is accelerated by heat.[8]
Discoloration (e.g., browning) of the solution. Oxidation of the compound.This is often due to prolonged exposure to air (oxygen) and can be exacerbated by neutral or alkaline pH.[6] Prepare fresh solutions and consider de-gassing solvents or using an inert atmosphere (e.g., nitrogen or argon) during preparation and storage.

Quantitative Data Summary

The stability of catechins like (-)-Epicatechin is significantly influenced by environmental factors. The following table summarizes the degradation under various conditions based on studies of related compounds.

Condition Effect on Stability Quantitative Data Example Citation
pH Stability is pH-dependent; greater stability at lower pH.At 100°C for 24 hours, total catechins declined by 15% at pH 3, but by 96% at pH 7.[5]
Catechins are very stable in acidic solutions (pH < 4).Catechins are relatively stable at pH 3.6 for up to 240 hours.[6]
Catechins are unstable in alkaline solutions (pH > 8) and degrade rapidly.In alkaline solutions (pH > 8), green tea catechins degraded almost completely in a few minutes.[3][4]
Temperature Higher temperatures accelerate degradation.The decomposition of catechins follows first-order kinetics and is more rapid with increasing temperature (studied from 25-120°C).[9]
Light Blue light irradiation can cause significant degradation, especially at higher pH.After 240 minutes of blue light irradiation, catechin degradation was 17.3% at pH 6, 43.8% at pH 7, and 63.9% at pH 8.[6]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under different pH and temperature conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water)
  • Buffers of various pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral and alkaline pH)
  • HPLC or LC-MS/MS system
  • Calibrated pH meter
  • Temperature-controlled incubator/water bath

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

3. Preparation of Test Solutions:

  • Dilute the stock solution with the desired buffers to achieve the final test concentrations at different pH values (e.g., pH 3, 5, 7, and 9).

4. Incubation:

  • Aliquot the test solutions into vials.
  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
  • Protect a subset of samples from light at each condition to assess photodegradation.

5. Sampling and Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
  • Immediately quench any further degradation by adding an equal volume of a strong acid (e.g., perchloric acid) or by freezing at -80°C.
  • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of remaining this compound.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Calculate the degradation rate constant and half-life for each condition to quantify the stability.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Result check_signal Low or No Analytical Signal? start->check_signal check_peaks Unexpected Peaks in Chromatogram? check_signal->check_peaks No storage_solid Review Solid Storage Conditions (Temp: 2-8°C, Dark, Dry) check_signal->storage_solid Yes check_color Solution Discolored? check_peaks->check_color No epimerization Consider Epimerization (High Temp Exposure?) check_peaks->epimerization Yes oxidation Consider Oxidation (Oxygen Exposure?) check_color->oxidation Yes end End: Re-run Experiment check_color->end No storage_solution Review Solution Storage Conditions (Temp, pH, Light Exposure) storage_solid->storage_solution prep_fresh Prepare Fresh Standard/Solution storage_solution->prep_fresh prep_fresh->end degradation_products Consider Degradation Products (High pH or Light Exposure?) epimerization->degradation_products degradation_products->storage_solution use_inert Use Inert Atmosphere (N2/Ar) and Fresh Solvents oxidation->use_inert use_inert->prep_fresh

Caption: Troubleshooting workflow for common stability issues with this compound.

Signaling_Pathway_Placeholder Factors Affecting this compound Stability epicatechin This compound (Stable Form) degraded Degradation Products epicatechin->degraded Degradation high_ph High pH (>7) high_ph->degraded high_temp High Temperature high_temp->degraded light Light Exposure light->degraded oxygen Oxygen oxygen->degraded low_ph Low pH (<4) low_ph->epicatechin Maintains Stability low_temp Low Temperature (2-8°C) low_temp->epicatechin dark Darkness dark->epicatechin inert Inert Atmosphere inert->epicatechin

Caption: Key factors influencing the stability of this compound.

References

Preventing degradation of (-)-Epicatechin-13C3 in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Epicatechin-13C3. Our goal is to help you prevent its degradation in stock solutions and ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound stock solutions.

Problem 1: Precipitation of this compound in Stock Solution During Preparation or Storage

  • Possible Cause 1: Incorrect Solvent. this compound has limited solubility in aqueous solutions.

    • Solution: Use an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended for preparing stock solutions. Ethanol can also be used.

  • Possible Cause 2: Solvent Purity. Impurities or water content in the solvent can affect solubility.

    • Solution: Use high-purity, anhydrous-grade solvents.

  • Possible Cause 3: Low Temperature Storage of High Concentration Stocks. Highly concentrated stock solutions in some organic solvents may precipitate when stored at low temperatures.

    • Solution: If precipitation is observed upon thawing, gently warm the vial to 37°C for 10-30 minutes and vortex or sonicate until the compound is fully dissolved. Before use, ensure all precipitates have completely redissolved. To avoid this issue, consider preparing the stock solution at a concentration that remains soluble at the storage temperature or storing it in smaller aliquots to minimize freeze-thaw cycles.

Problem 2: Suspected Degradation of this compound Stock Solution

  • Possible Cause 1: Improper Storage Conditions. Exposure to light, elevated temperatures, and extreme pH can lead to the degradation of this compound.

    • Solution: Store stock solutions at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Possible Cause 2: Instability in Aqueous Working Solutions. this compound is unstable in aqueous solutions, especially at neutral or alkaline pH.

    • Solution: Prepare aqueous working solutions fresh for each experiment and use them immediately. It is not recommended to store aqueous solutions for more than one day.[1]

  • Possible Cause 3: Oxidative Degradation. (-)-Epicatechin is susceptible to oxidation.

    • Solution: Purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: We recommend using high-purity dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound.[2] It is also soluble in other organic solvents like ethanol.

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term storage, we recommend storing DMSO stock solutions of this compound at -20°C or -80°C. Based on data for other isotopically labeled flavonoids, stock solutions in DMSO are expected to be stable for at least 3 months when stored at -20°C.[3] To ensure the integrity of your results, it is good practice to perform periodic quality control checks, especially for long-term studies. The solid form of (-)-Epicatechin is stable for at least two years when stored at -20°C.

Q3: How can I minimize the degradation of this compound in my stock solutions?

A3: To minimize degradation:

  • Use a high-purity, anhydrous organic solvent like DMSO.

  • Store stock solutions at -20°C or -80°C.

  • Protect from light by using amber vials or by wrapping the vials in aluminum foil.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Prepare aqueous working solutions immediately before use and do not store them.

Q4: What are the main degradation pathways for (-)-Epicatechin?

A4: The primary degradation pathways for (-)-Epicatechin include isomerization, oxidation, hydroxylation, dimerization, and ring cleavage. These processes are accelerated by factors such as heat, light, and alkaline pH.

Q5: How can I check the stability of my this compound stock solution?

A5: You can assess the stability of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will allow you to separate and quantify the parent compound from any potential degradation products. A detailed protocol is provided in the "Experimental Protocols" section.

Quantitative Data Summary

Table 1: Solubility of (-)-Epicatechin

SolventSolubility
DMSO~12.5 mg/mL
Dimethyl formamide~12.5 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Table 2: Recommended Storage Conditions

FormSolventTemperatureDuration
SolidN/A-20°C≥ 2 years
Stock SolutionDMSO-20°C≥ 3 months (expected)
Aqueous Working SolutionAqueous Buffer4°C≤ 1 day

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

    • Transfer the weighed compound to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to assess the purity and stability of your this compound stock solution.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Acetic acid (analytical grade)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-90% B

      • 30-35 min: 90% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute a small aliquot of your this compound stock solution in the initial mobile phase composition (90% A: 10% B) to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of the parent this compound peak area relative to the total peak area of all components to assess purity.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing (Optional) cluster_experiment Cell-Based Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute Stock Solution store->dilute prepare_working Prepare Working Solution store->prepare_working hplc Analyze by HPLC dilute->hplc analyze Assess Purity hplc->analyze treat_cells Treat Cells prepare_working->treat_cells assay Perform Assay (e.g., NF-κB Translocation) treat_cells->assay readout Analyze Results assay->readout

Caption: Experimental workflow for using this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNFα ikk IKK Activation tnfa->ikk epicatechin This compound epicatechin->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates complex p65/p50/IκBα Complex ikb->complex ikb_p P-IκBα (Degradation) ikb->ikb_p p65 p65 p65->complex p50 p50 p50->complex p65_p50 p65/p50 complex->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation dna DNA p65_p50_nuc->dna gene_exp Gene Expression (Inflammation) dna->gene_exp

Caption: this compound inhibits NF-κB signaling.

References

Technical Support Center: Ion Suppression Effects on (-)-Epicatechin-¹³C₃ Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of (-)-Epicatechin-¹³C₃. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for (-)-Epicatechin-¹³C₃ quantification?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, (-)-Epicatechin-¹³C₃, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, underestimation of the analyte concentration, and reduced assay sensitivity.[2]

Q2: What are the common causes of ion suppression in bioanalytical methods?

A2: Ion suppression is primarily caused by endogenous or exogenous components in the sample matrix that compete with the analyte for ionization in the mass spectrometer's source.[2] Common culprits include:

  • Phospholipids: Abundant in biological matrices like plasma and serum, they are notorious for causing significant ion suppression.[3]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can crystallize on the ESI droplet, hindering analyte ionization.

  • Bile Acids: Present in certain biological samples, these can interfere with the ionization process.[4]

  • Proteins: Though largely removed during sample preparation, residual proteins can still contribute to matrix effects.[5]

  • Co-administered Drugs and their Metabolites: These can co-elute with the analyte and interfere with its ionization.

Q3: How does a stable isotope-labeled internal standard like (-)-Epicatechin-¹³C₃ help in mitigating ion suppression?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6] Since (-)-Epicatechin-¹³C₃ is chemically identical to the unlabeled analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q4: Can ion suppression still be an issue even when using a SIL-IS?

A4: Yes, under certain conditions, ion suppression can still pose a challenge. If the ion suppression is severe, it can reduce the signal of both the analyte and the SIL-IS to a level below the limit of quantification (LOQ), making detection impossible. Furthermore, if the chromatographic separation is not optimal, the analyte and the SIL-IS may not co-elute perfectly, leading to differential ion suppression and inaccurate results.

Q5: What are the key strategies to minimize ion suppression during method development?

A5: The most effective strategies focus on reducing the amount of interfering matrix components reaching the mass spectrometer. These include:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix interferences than protein precipitation (PPT).[7][8]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between (-)-Epicatechin-¹³C₃ and major matrix components, especially phospholipids, is crucial.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.[9]

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[7]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to ion suppression during the quantification of (-)-Epicatechin-¹³C₃.

Issue 1: Low or Inconsistent Signal Intensity for (-)-Epicatechin-¹³C₃

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Assess Matrix Effect Qualitatively: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.

  • Assess Matrix Effect Quantitatively: Calculate the matrix factor (MF) or the relative standard deviation (RSD) of the matrix effect across different lots of the biological matrix.

  • Improve Sample Preparation: If significant ion suppression is detected, consider switching from a simple protein precipitation method to a more rigorous sample cleanup technique like liquid-liquid extraction or solid-phase extraction.

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the ion suppression zones identified in the post-column infusion experiment.

AnalyteConcentrationSample PreparationMatrix Effect (RSD %)Reference
(-)-EpicatechinLow QCLiquid-Liquid Extraction7.28[10]
(-)-EpicatechinHigh QCLiquid-Liquid Extraction6.36[10]

This table demonstrates a relatively low and acceptable matrix effect for (-)-epicatechin in human plasma when using liquid-liquid extraction.

Issue 2: Poor Reproducibility and Accuracy

Possible Cause: Variable ion suppression across different samples or batches.

Troubleshooting Steps:

  • Evaluate Lot-to-Lot Variability: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is rugged.

  • Ensure Co-elution of Analyte and IS: Verify that the chromatographic peaks for (-)-Epicatechin and (-)-Epicatechin-¹³C₃ are perfectly aligned. Even slight shifts in retention time can lead to differential ion suppression.

  • Investigate Potential Interferences: If variability persists, consider the possibility of specific interferences from metabolites or co-administered drugs.

Sample Preparation MethodRelative Ion Suppression (%)Key Consideration
Protein Precipitation (PPT)HighSimple and fast, but less effective at removing phospholipids and other matrix components.[11]
Liquid-Liquid Extraction (LLE)Moderate to LowMore effective at removing interferences than PPT, but requires optimization of extraction solvents.[7]
Solid-Phase Extraction (SPE)LowOffers the most thorough sample cleanup but is more time-consuming and costly.

This table provides a general comparison of the effectiveness of different sample preparation techniques in reducing ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction addition method to quantitatively determine the matrix effect.

1. Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.
  • (-)-Epicatechin and (-)-Epicatechin-¹³C₃ reference standards.
  • All necessary solvents and reagents for sample processing and LC-MS/MS analysis.

2. Procedure:

  • Set A: Prepare a standard solution of (-)-Epicatechin and (-)-Epicatechin-¹³C₃ in the mobile phase at a known concentration (e.g., medium QC level).
  • Set B: Process blank biological matrix samples from six different sources using the established extraction procedure. After the final extraction step, spike the extracts with the same concentration of (-)-Epicatechin and (-)-Epicatechin-¹³C₃ as in Set A.
  • Analyze both sets of samples using the validated LC-MS/MS method.

3. Calculation of Matrix Factor (MF):

  • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
  • An MF value of 1 indicates no matrix effect.
  • An MF value < 1 indicates ion suppression.
  • An MF value > 1 indicates ion enhancement.

4. Calculation of Internal Standard Normalized Matrix Factor (IS-Normalized MF):

  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

5. Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-Normalized MF from the six lots of matrix should not be greater than 15%.

Protocol 2: Qualitative Assessment of Ion Suppression by Post-Column Infusion

This protocol details the setup for a post-column infusion experiment to identify retention time regions susceptible to ion suppression.

1. System Setup:

  • Connect a syringe pump containing a solution of (-)-Epicatechin-¹³C₃ (e.g., at a concentration that gives a stable and mid-range signal) to the LC flow stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.
  • Set the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min).

2. Procedure:

  • Begin infusing the (-)-Epicatechin-¹³C₃ solution and allow the MS signal to stabilize, establishing a steady baseline.
  • Inject a blank, extracted sample of the biological matrix onto the LC system.
  • Monitor the signal of the infused (-)-Epicatechin-¹³C₃ throughout the chromatographic run.

3. Interpretation:

  • A consistent, flat baseline indicates no ion suppression.
  • A dip or decrease in the baseline signal at a specific retention time indicates a region of ion suppression.
  • An increase in the baseline signal indicates a region of ion enhancement.

Visualizations

Workflow for Investigating Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_remediation Remediation cluster_verification Verification Problem Low or Inconsistent Signal for (-)-Epicatechin-¹³C₃ PostColumn Perform Post-Column Infusion (Qualitative Assessment) Problem->PostColumn Identify Suppression Zones MatrixFactor Calculate Matrix Factor (Quantitative Assessment) Problem->MatrixFactor Quantify Suppression OptimizeChromo Optimize Chromatography (Gradient, Column) PostColumn->OptimizeChromo OptimizeSamplePrep Optimize Sample Preparation (e.g., LLE, SPE) MatrixFactor->OptimizeSamplePrep Revalidate Re-evaluate Matrix Effect and Method Performance OptimizeSamplePrep->Revalidate OptimizeChromo->Revalidate

Caption: A logical workflow for diagnosing and mitigating ion suppression effects.

Signaling Pathway of Ion Suppression in ESI

ESI_Ion_Suppression cluster_process Electrospray Ionization (ESI) Process cluster_interference Interference Mechanism Analyte (-)-Epicatechin-¹³C₃ (in solution) Droplet Charged Droplet Analyte->Droplet Nebulization GasPhase Gas Phase Ion [M+H]⁺ or [M-H]⁻ Droplet->GasPhase Desolvation MS Mass Spectrometer Signal GasPhase->MS Detection ReducedSignal Reduced Signal (Ion Suppression) Matrix Matrix Components (Phospholipids, Salts, etc.) Competition Competition for Charge and Droplet Surface Matrix->Competition Competition->Droplet Inhibits Desolvation Competition->GasPhase Reduces Ion Formation

References

Optimizing fragmentation parameters for (-)-Epicatechin-13C3 in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MS/MS analysis of (-)-Epicatechin-13C3. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and troubleshoot common issues.

Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound?

For quantitative analysis using tandem mass spectrometry (MS/MS), particularly with Multiple Reaction Monitoring (MRM), it is essential to select a specific precursor ion and one or more characteristic product ions.

This compound is a stable isotope-labeled internal standard. Its fragmentation pattern is nearly identical to its unlabeled counterpart, (-)-Epicatechin, but with a mass shift of +3 Daltons for the precursor and any fragment ions that retain the ¹³C labels. Analysis is typically performed in negative ion mode.

The most abundant precursor ion for (-)-Epicatechin is the deprotonated molecule [M-H]⁻ at m/z 289.[1][2][3] For this compound, this precursor ion is found at m/z 292 .

Commonly used product ions for (-)-Epicatechin arise from characteristic fragmentation pathways.[4][5] The corresponding product ions for the ¹³C₃-labeled standard are summarized in the table below.

Data Presentation: Recommended MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Neutral LossNotes
(-)-Epicatechin28924544 Da (CO₂)High intensity, often used for quantification.[1][3]
28920386 DaA common secondary transition.[3]
289125164 DaRepresents the unmodified A-ring.[6][7]
This compound 292 248 44 Da (CO₂)Primary quantifying transition.
292 206 86 DaConfirming transition.
292 125 or 128 164 or 167 DaThe m/z depends on the position of the ¹³C labels.

Note: The selection of two transitions (one for quantification, one for confirmation) enhances the specificity and reliability of the assay.

Q2: How do I perform an experimental protocol to optimize fragmentation parameters?

Optimizing parameters such as Collision Energy (CE) and Declustering Potential (DP) is critical for maximizing signal intensity and ensuring assay sensitivity. A common approach is direct infusion of the analytical standard into the mass spectrometer.

Experimental Protocols: Parameter Optimization via Infusion

  • Standard Preparation : Prepare a working solution of this compound (e.g., 100-500 ng/mL) in a solvent compatible with electrospray ionization, such as 50:50 methanol:water with 0.1% formic acid.

  • System Setup :

    • Set up a syringe pump to directly infuse the standard solution into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in negative ionization mode.

  • Precursor Ion Optimization :

    • Acquire full scan (MS1) spectra to locate the [M-H]⁻ precursor ion at m/z 292.

    • Optimize source parameters (e.g., ion spray voltage, source temperature) and declustering potential (DP) to maximize the intensity of the m/z 292 ion.

  • Product Ion Optimization :

    • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 292).

    • Perform a Product Ion Scan to see all fragments generated from the precursor.

    • Select the most intense and relevant product ions (e.g., m/z 248, 206) for further optimization.

  • Collision Energy (CE) Optimization :

    • Set up an MRM method with the desired transition (e.g., 292 -> 248).

    • While infusing the standard, perform a CE ramp experiment. Systematically vary the CE value across a relevant range (e.g., -5 to -45 V) and monitor the product ion intensity.[8]

    • Plot the product ion intensity against the CE value. The optimal CE is the value that yields the highest and most stable signal.

    • Repeat this process for each MRM transition. For (-)-Epicatechin, optimal CE values are often in the range of 10-25 V.[3][8]

Mandatory Visualization: Workflow for Parameter Optimization

G cluster_prep 1. Preparation cluster_infusion 2. Infusion & MS1 Optimization cluster_ms2 3. MS/MS Optimization cluster_final 4. Final Method A Prepare 100-500 ng/mL This compound Standard Solution B Infuse Standard into MS (5-10 µL/min) A->B C Acquire Full Scan (MS1) in Negative Ion Mode B->C D Confirm Precursor Ion [M-H]⁻ at m/z 292 C->D E Optimize DP and Source Parameters for m/z 292 D->E F Set Q1 to Isolate m/z 292 E->F G Perform Product Ion Scan to Identify Fragments (e.g., m/z 248, 206) F->G H Select MRM Transitions (292 -> 248, 292 -> 206) G->H I Ramp Collision Energy (CE) for Each Transition H->I J Plot Intensity vs. CE to Determine Optimum I->J K Incorporate Optimized DP and CE Values into Final LC-MS/MS Method J->K

Caption: Workflow for optimizing MS/MS parameters via direct infusion.

Troubleshooting Guides
Q3: I am observing low or no signal for my this compound internal standard. What should I do?

Low signal from a stable isotope-labeled internal standard (IS) can compromise the accuracy and precision of your assay.[9][10] This issue can stem from sample preparation, the LC system, or the mass spectrometer.

Data Presentation: Troubleshooting Low Internal Standard Signal

Potential CauseRecommended Action
Incorrect MS/MS Parameters Verify that the precursor (292) and product (e.g., 248) m/z values are correct. Re-run the optimization protocol if necessary.
IS Degradation Catechins can be unstable. Ensure the IS stock and working solutions are fresh and have been stored properly (cold and protected from light).
Sample Preparation Error Confirm that the IS was spiked into all samples, calibrators, and QCs at the correct, consistent concentration.[9][10]
Ion Source Issues Check the stability of the electrospray.[11] An erratic or absent spray can be caused by a clog in the sample line or emitter.[11] Clean the ion source components (e.g., capillary, skimmer).
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the IS. Improve chromatographic separation to move the IS peak away from areas of high matrix interference.
Instrument Sensitivity Verify overall instrument performance by infusing a known calibration standard.[12] If general sensitivity is low, the instrument may require cleaning or calibration.[12]
Q4: My internal standard response is highly variable across my sample batch. How can I fix this?

Inconsistent IS response is a common problem that negates the primary benefit of using an internal standard—correcting for variability.[10][13]

Mandatory Visualization: Troubleshooting Inconsistent IS Response

G Start Problem: Inconsistent IS Response Across Batch CheckAutosampler Is autosampler performance consistent? Check injection volume precision. Start->CheckAutosampler CheckSamplePrep Was sample preparation uniform? (e.g., evaporation, reconstitution) Start->CheckSamplePrep CheckAutosampler->CheckSamplePrep Yes Sol_Autosampler Solution: Service autosampler. Check for air bubbles in syringe/sample loop. CheckAutosampler->Sol_Autosampler No Sol_SamplePrep Solution: Review and standardize all sample preparation steps. Ensure consistent timing. CheckSamplePrep->Sol_SamplePrep No CheckMatrix Is there differential matrix suppression between samples? CheckSamplePrep->CheckMatrix Yes Sol_Matrix_Dilute Solution 1: Dilute samples to reduce matrix load. CheckMatrix->Sol_Matrix_Dilute Yes Sol_Matrix_Chroma Solution 2: Improve chromatography to separate IS from interfering compounds. CheckMatrix->Sol_Matrix_Chroma Yes G Precursor (-)-Epicatechin [M-H]⁻ m/z 289 Frag245 Product Ion m/z 245 Precursor->Frag245 - 44 Da (Loss of CO₂) Frag203 Product Ion m/z 203 Precursor->Frag203 - 86 Da Frag125 A-Ring Fragment m/z 125 Precursor->Frag125 - 164 Da (Retro-Diels-Alder)

References

Enhancing the ionization efficiency of (-)-Epicatechin-13C3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (-)-Epicatechin-13C3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance the ionization efficiency and achieve reliable quantification of this stable isotope-labeled compound.

Troubleshooting Guide

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity

Question: I am not seeing any signal, or the signal for my this compound is extremely low. What are the potential causes and how can I troubleshoot this?

Answer:

A complete loss or significant lack of signal is a common issue that can typically be traced back to a few key areas: the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no signal intensity.

Step-by-Step Troubleshooting:

  • Verify the Analyte:

    • Ensure your this compound standard is at the expected concentration and has not degraded. Prepare a fresh standard if necessary.

    • Confirm the correct molecular weight is being targeted. For this compound, the monoisotopic mass is approximately 293.08 g/mol ([M-H]⁻ of 292.07).

  • Isolate the Issue: LC vs. MS

    • Perform a direct infusion of your this compound standard into the mass spectrometer, bypassing the LC system.

    • If a stable signal is observed during infusion: The issue likely lies within the LC system (e.g., column, tubing, mobile phase).

    • If no signal is observed during infusion: The problem is likely with the MS source or settings.

  • MS-Specific Troubleshooting:

    • Optimize Source Parameters: Systematically tune the ESI source parameters. Key parameters to adjust include capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and fragmentor voltage. Refer to the "Experimental Protocols" section for a detailed optimization workflow.

    • Check Ionization Polarity: For catechins, negative ion mode ([M-H]⁻) often provides better sensitivity than positive ion mode. Ensure you are operating in the optimal polarity.

    • Clean the Ion Source: Contamination of the ion source, particularly the capillary and cone/orifice, is a frequent cause of signal loss. Follow the manufacturer's instructions for cleaning these components. Contaminants can include salts from buffers, sample matrix components, or residues from previous analyses.

  • LC-Specific Troubleshooting:

    • Mobile Phase Composition: Verify that the mobile phase composition is correct and that any additives (e.g., formic acid, ammonium fluoride) have been added at the proper concentration. Ensure mobile phases are properly degassed.

    • Check for Leaks and Blockages: Inspect all LC tubing and connections for leaks or blockages. High backpressure can be an indicator of a blockage.

    • Column Health: The column may be clogged or degraded. Try flushing the column or replacing it with a new one.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatographic peaks for this compound are showing significant tailing or fronting. What can I do to improve the peak shape?

Answer:

Poor peak shape is often related to secondary interactions on the column, issues with the mobile phase, or sample overload.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The phenolic hydroxyl groups of epicatechin can interact with residual silanols on the stationary phase, causing peak tailing. Acidifying the mobile phase with a small amount of formic acid (e.g., 0.1%) or acetic acid can suppress this interaction by keeping the analyte in a neutral form.

  • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Use a Different Column: If the problem persists, consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.

  • Optimize Mobile Phase Composition: Ensure the organic solvent composition is optimal for the retention and elution of your analyte.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for this compound?

A1: For flavonoids like epicatechin, negative ion mode (ESI-) is generally recommended . This is because the phenolic hydroxyl groups are readily deprotonated to form the [M-H]⁻ ion, which is often more stable and abundant than the protonated [M+H]⁺ ion formed in positive mode. Studies on tea catechins have shown that while high sensitivity can be achieved in both modes, negative mode can offer a better signal-to-noise ratio.

Q2: What mobile phase additives can I use to enhance the signal?

A2: Several volatile mobile phase additives can be used to improve ionization efficiency.

  • Formic Acid (0.1%): Commonly used in reversed-phase chromatography to improve peak shape and provide protons for positive ion mode. It is also compatible with negative ion mode.

  • Acetic Acid (0.1%): An alternative to formic acid, it can also improve peak shape and is compatible with both ionization modes. Some studies suggest acetic acid can enhance the signal for certain lipids in negative mode.[1]

  • Ammonium Formate/Acetate (5-10 mM): These salts can help to control the pH of the mobile phase and can sometimes improve signal stability.

  • Ammonium Fluoride (0.2-0.5 mM): This additive has been shown to significantly enhance the signal for some small molecules in negative ESI mode, with reported sensitivity improvements of 2- to 22-fold.[2] However, it should be used with caution as it can be corrosive to glass and may require special handling and waste disposal procedures.

Q3: Will the 13C3 isotope label on my standard affect its ionization efficiency compared to the unlabeled (-)-Epicatechin?

A3: No, the effect of stable isotope labeling with 13C on ESI efficiency is generally considered to be negligible. You can expect this compound to have a very similar ionization response to its unlabeled counterpart under the same conditions. This allows it to be an excellent internal standard for quantitative analysis.

Q4: How often should I clean the ion source?

A4: The frequency of ion source cleaning depends on the cleanliness of your samples and the throughput of your instrument. For complex matrices or high sample volumes, weekly cleaning may be necessary. A good indicator that the source needs cleaning is a gradual decrease in signal intensity over time for a standard compound.

Data Presentation

Table 1: Comparison of Ionization Modes for Catechin Analysis

Data is based on a study of eight tea catechins, including (-)-epicatechin, and can be used as a general guideline.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Reference
Limit of Detection (LOD) 3.0–4.8 µg/L30.1–48.0 µg/L[3]
Limit of Quantitation (LOQ) 9.9–15.8 µg/L150.5–240.0 µg/L[3]
Linearity (R²) >0.9997>0.9990[3]
Intra-day Precision (%RSD) 4.4-7.1%3.3-5.1%[3]
General Recommendation High sensitivity achievable.Often provides better signal-to-noise and reproducibility for flavonoids.[4]

Note: While the LOD/LOQ values from this specific study appear lower in positive mode, negative mode is still widely recommended for flavonoids due to its robustness and reduced background noise.

Table 2: Effect of Mobile Phase Additives on Signal Intensity
AdditiveTypical ConcentrationPrimary Effect on (-)-EpicatechinPotential Signal Enhancement (General)
Formic Acid 0.1% (v/v)Improves peak shape, aids in protonation (ESI+).Baseline
Acetic Acid 0.1% (v/v)Similar to formic acid, can enhance signal in ESI-.Up to 19-fold for some lipids in ESI-[1]
Ammonium Formate 5-10 mMBuffers pH, can stabilize spray.Analyte dependent.
Ammonium Fluoride 0.2-0.5 mMSignificantly enhances deprotonation in ESI-.2 to 22-fold in ESI- for various small molecules.[2]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol outlines a step-by-step method for optimizing key ESI source parameters to maximize the signal intensity of this compound. This is best performed via direct infusion of a standard solution.

Workflow for Source Parameter Optimization:

Source_Optimization_Workflow cluster_0 Setup cluster_1 Optimization Sequence cluster_2 Finalization start Prepare Standard Solution (this compound in Mobile Phase) infuse Direct Infusion at LC Flow Rate start->infuse opt_cap_volt 1. Optimize Capillary Voltage infuse->opt_cap_volt opt_neb_press 2. Optimize Nebulizer Pressure opt_cap_volt->opt_neb_press opt_gas_flow 3. Optimize Drying Gas Flow opt_neb_press->opt_gas_flow opt_gas_temp 4. Optimize Drying Gas Temperature opt_gas_flow->opt_gas_temp opt_frag_volt 5. Optimize Fragmentor/Nozzle Voltage opt_gas_temp->opt_frag_volt final_params Record Optimal Parameters opt_frag_volt->final_params

Caption: A sequential workflow for optimizing ESI source parameters.

Methodology:

  • Prepare a Standard Solution: Prepare a solution of this compound at a representative concentration (e.g., 100 ng/mL) in your initial mobile phase composition.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at the flow rate you intend to use for your LC method.

  • Set Initial Parameters: Start with the instrument manufacturer's recommended default settings.

  • One-Factor-at-a-Time Optimization: Adjust one parameter at a time while monitoring the signal intensity of the [M-H]⁻ ion (m/z 292.07). Once the optimal value for a parameter is found, set it to that value before moving to the next.

    • Capillary Voltage (Negative Mode): Scan a range of -2.0 to -4.5 kV.

    • Nebulizer Gas Pressure: Adjust in increments of 5-10 psi within the instrument's recommended range.

    • Drying Gas Flow Rate: Vary the flow rate (e.g., 5 to 12 L/min).

    • Drying Gas Temperature: Adjust the temperature (e.g., 250 to 400 °C). Be mindful that excessive heat can cause degradation of thermally labile compounds.

    • Fragmentor/Nozzle Voltage: Optimize this voltage to maximize the precursor ion signal without causing in-source fragmentation.

  • Record Final Parameters: Once all parameters have been optimized, record the settings for your analytical method.

Protocol 2: Recommended LC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-10 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • SIM Ion: m/z 292.1

    • MRM Transition: Determine the optimal precursor-to-product ion transition by performing a product ion scan on the [M-H]⁻ precursor ion.

  • Source Parameters: Use the optimized values determined in Protocol 1. The following are typical starting values:

    • Capillary Voltage: -3.5 kV

    • Nebulizer Pressure: 40 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

References

Validation & Comparative

A Guide to the Bioanalytical Method Validation for (-)-Epicatechin Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (-)-Epicatechin in biological matrices, such as human plasma. The method employs (-)-Epicatechin-¹³C₃ as a stable isotope-labeled internal standard (SIL-IS), which represents the gold standard for quantitative bioanalysis due to its ability to accurately correct for matrix effects and variations in sample processing.

The performance of this method is compared against the benchmark acceptance criteria set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3] The use of a co-eluting SIL-IS ensures the highest level of accuracy and precision, a critical requirement for pharmacokinetic studies in drug development and clinical research.[4]

Experimental Protocols

A robust and reliable bioanalytical method requires meticulously defined procedures. The following sections detail the typical protocols for sample preparation, chromatographic separation, and mass spectrometric detection for (-)-Epicatechin.

Sample Preparation: Protein Precipitation

This protocol describes a common and efficient method for extracting the analyte and internal standard from a plasma sample.

  • Aliquot : Transfer 100 µL of human plasma sample (study sample, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.

  • Spike IS : Add 10 µL of (-)-Epicatechin-¹³C₃ working solution (e.g., 100 ng/mL in methanol) to all tubes except the blank matrix sample.

  • Vortex : Briefly vortex the tubes for 10 seconds to ensure homogeneity.

  • Precipitation : Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex : Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer : Carefully transfer 300 µL of the clear supernatant to an HPLC vial for analysis.

Liquid Chromatography Conditions

Chromatographic separation is optimized to resolve the analyte from endogenous matrix components, ensuring selectivity.

ParameterCondition
System UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Run Time 5.0 minutes
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode
Ion Source Temp. 500°C
MRM Transition (-)-Epicatechin : 289.1 → 245.1
MRM Transition (IS) (-)-Epicatechin-¹³C₃ : 292.1 → 248.1
Collision Energy Optimized for each transition (e.g., -15 eV)
Dwell Time 100 ms

Method Validation Data

The following tables summarize representative data from a full method validation. The results are compared against standard acceptance criteria, demonstrating the method's suitability for regulated bioanalysis. The acceptance criteria are generally defined as a precision (%CV) within ±15% and an accuracy (%Bias) within ±15% of the nominal value (±20% at the LLOQ).[2][5]

Table 1: Linearity and Sensitivity

The calibration curve demonstrates the relationship between instrument response and concentration.

ParameterResultAcceptance Criteria
Calibration Range 1.0 - 1000 ng/mLN/A
Regression Model Linear, 1/x² weightingN/A
Correlation Coefficient (r²) >0.998≥0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mLSignal-to-Noise > 5
LLOQ Accuracy (%Bias) -4.5%Within ±20%
LLOQ Precision (%CV) 8.2%≤20%
Table 2: Intra-Day and Inter-Day Accuracy & Precision

This assesses the method's reproducibility over a single day and across multiple days.

QC Level (ng/mL)NIntra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LQC (3.0) 56.5%+3.1%7.8%+4.5%
MQC (100) 54.1%-1.8%5.2%-0.9%
HQC (800) 53.5%+2.4%4.1%+1.7%
Acceptance ≤15% Within ±15% ≤15% Within ±15%
Table 3: Matrix Effect and Recovery

This evaluates the impact of the biological matrix on ionization and the efficiency of the extraction process. The use of a stable isotope-labeled IS is designed to normalize for these effects.

QC Level (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC (3.0) 91.2%92.5%0.950.98
HQC (800) 93.5%92.8%0.971.01
Acceptance Consistent Consistent CV ≤15% CV ≤15%
Table 4: Stability

Stability experiments ensure the analyte remains unchanged during sample handling and storage.

Stability ConditionDurationQC LevelAccuracy (% of Nominal)Acceptance Criteria
Bench-Top (Room Temp) 8 hoursLQC, HQC96.8% - 102.1%Within ±15%
Freeze-Thaw (3 Cycles) -80°C to RTLQC, HQC98.2% - 104.5%Within ±15%
Long-Term Storage (-80°C) 90 daysLQC, HQC95.5% - 101.3%Within ±15%
Post-Preparative (Autosampler) 24 hoursLQC, HQC99.1% - 103.7%Within ±15%

Method Performance and Workflow Visualizations

The use of a ¹³C₃-labeled internal standard is paramount for mitigating variability. Because (-)-Epicatechin-¹³C₃ is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and potential ion suppression or enhancement in the mass spectrometer. This allows for highly reliable correction, leading to the excellent accuracy and precision demonstrated in the validation data.

Diagrams

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P Plasma Sample (100 µL) IS Add IS (-)-Epicatechin-¹³C₃ P->IS PP Protein Precipitation (Acetonitrile) IS->PP C Centrifuge (14,000 x g, 10 min) PP->C S Collect Supernatant C->S LC UPLC Separation S->LC MS MS/MS Detection (MRM) LC->MS DP Peak Integration MS->DP CAL Concentration Calculation (Analyte/IS Ratio) DP->CAL

Caption: General analytical workflow from sample receipt to final concentration calculation.

G cluster_performance Core Performance Characteristics cluster_matrix Matrix & Sample Handling MV Bioanalytical Method Validation L Linearity & Sensitivity (LLOQ) MV->L AP Accuracy & Precision (Intra- & Inter-Day) MV->AP S Selectivity MV->S ME Matrix Effect MV->ME R Recovery MV->R ST Stability (Freeze-Thaw, Bench-Top, etc.) MV->ST DI Dilution Integrity MV->DI

Caption: Key components evaluated during a full bioanalytical method validation process.

References

A Comparative Guide to Internal Standards for Epicatechin Quantification: (-)-Epicatechin-¹³C₃ vs. Deuterated Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical chemistry, particularly in pharmacokinetic and metabolic studies, the precise quantification of compounds like (-)-epicatechin is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for this purpose, and the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and reliable results.[1] A suitable internal standard compensates for variations in sample preparation, injection volume, and matrix effects, which are common challenges in complex biological matrices.[2]

This guide provides an objective comparison between two types of SIL internal standards for (-)-epicatechin analysis: the ¹³C-labeled (-)-Epicatechin-¹³C₃ and deuterated (²H-labeled) epicatechin. The comparison is based on fundamental principles of stable isotope dilution analysis and supported by data from various studies on bioanalytical method validation.

Key Performance Characteristics: A Theoretical and Practical Comparison

The ideal internal standard should have physicochemical properties nearly identical to the analyte to ensure it behaves similarly throughout the analytical process, from extraction to detection.[1] The key difference between ¹³C and deuterium labeling lies in how they affect these properties.

Feature(-)-Epicatechin-¹³C₃Deuterated EpicatechinRationale & Supporting Evidence
Chromatographic Co-elution Ideal: Co-elutes perfectly with unlabeled epicatechin.Problematic: Often exhibits a slight shift in retention time, eluting earlier than the unlabeled analyte in reverse-phase chromatography.The difference in physicochemical properties between hydrogen and deuterium is more significant than that between ¹²C and ¹³C.[3] This can alter the lipophilicity of the molecule, causing it to separate from the analyte on the chromatographic column.[4] Incomplete co-elution can lead to inaccurate results if matrix effects, such as ion suppression or enhancement, are not uniform across the entire peak elution window.[4][5]
Isotopic Stability High: The ¹³C-C bond is extremely stable. The label is not susceptible to exchange under typical analytical conditions.Variable: Deuterium atoms, particularly those on aromatic rings or heteroatoms, can be susceptible to exchange with protons from the solvent or matrix.¹³C isotopes are incorporated into the carbon skeleton of the molecule and are not prone to exchange.[2][6] While deuterium labels on stable positions are generally reliable, flavonoids like epicatechin have been shown to undergo slow H/D exchange on their A-ring in aqueous solutions, which could compromise the standard's integrity over time.
Matrix Effect Compensation Superior: Due to perfect co-elution, it experiences the exact same matrix effects as the analyte, leading to more accurate correction.Potentially Inadequate: Differential elution can lead to the internal standard experiencing different degrees of ion suppression or enhancement than the analyte, resulting in quantification errors.[3][7]The primary purpose of a SIL internal standard is to correct for matrix effects.[2] Studies have shown that even minor separations between the analyte and a deuterated internal standard can significantly reduce the ability to compensate for these effects, leading to scattered and inaccurate data.[3][4]
Availability and Cost Lower/Higher: Generally less commercially available and more expensive to synthesize. Custom synthesis is often required.[8][9]Higher/Lower: More commonly available and typically less expensive to produce.The synthetic routes for introducing deuterium are often simpler and use less expensive starting materials compared to the multi-step syntheses required for ¹³C labeling.

Experimental Protocols

Below is a representative experimental protocol for the quantification of (-)-epicatechin in human plasma using a stable isotope dilution LC-MS/MS method. This protocol is a composite of standard practices in the field.[2]

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either (-)-Epicatechin-¹³C₃ or deuterated epicatechin at 100 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient starting at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and re-equilibrating at 5% B for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • (-)-Epicatechin: Q1: 289.1 m/z → Q3: 137.0 m/z

      • (-)-Epicatechin-¹³C₃: Q1: 292.1 m/z → Q3: 139.0 m/z

      • Deuterated Epicatechin (d₃): Q1: 292.1 m/z → Q3: 137.0 m/z

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

3. Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and matrix effects.[6]

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_IS Internal Standard (IS) Properties cluster_Properties Performance Characteristics IS_Type Internal Standard Type 13C_IS (-)-Epicatechin-¹³C₃ D_IS Deuterated Epicatechin CoElution Co-elution with Analyte 13C_IS->CoElution Excellent Stability Isotopic Stability 13C_IS->Stability High Matrix Matrix Effect Compensation 13C_IS->Matrix Superior D_IS->CoElution Partial/ Incomplete D_IS->Stability Variable/ Risk of Exchange D_IS->Matrix Potentially Inaccurate

Caption: Comparison of performance characteristics.

Start Plasma Sample Add_IS Spike with Internal Standard ((-)-Epicatechin-¹³C₃ or Deuterated) Start->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General experimental workflow for sample analysis.

Caption: Chromatographic behavior and matrix effects.

Conclusion and Recommendation

While deuterated internal standards can be effective and are often more accessible, the theoretical and practical advantages of ¹³C-labeled internal standards like (-)-Epicatechin-¹³C₃ are significant, especially for methods requiring the highest levels of accuracy and precision.

(-)-Epicatechin-¹³C₃ is the superior choice as an internal standard for the quantification of (-)-epicatechin for the following reasons:

  • Identical Chromatographic Behavior: Its perfect co-elution with the native analyte ensures the most accurate compensation for matrix effects.[2][3][4]

  • Inherent Stability: The ¹³C label is not subject to back-exchange, guaranteeing the isotopic integrity of the standard throughout the sample preparation and analysis process.[2][6]

  • Enhanced Reliability: The combination of co-elution and isotopic stability leads to improved accuracy, precision, and overall robustness of the analytical method.

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, or any application where data integrity is critical, the investment in a ¹³C-labeled internal standard is well-justified. It minimizes the risk of analytical errors and provides a higher degree of confidence in the final quantitative results. While the initial cost may be higher, the long-term benefits of generating more reliable and defensible data are invaluable.

References

Cross-Validation of (-)-Epicatechin-13C3 with a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison for the cross-validation of a working standard of (-)-Epicatechin-13C3 against a certified reference material (CRM). Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows and biological pathways to ensure accurate and reproducible quantification of (-)-Epicatechin.

Introduction

(-)-Epicatechin is a flavonoid with significant interest in pharmaceutical and nutraceutical research due to its antioxidant and cell signaling properties.[1][2][3] Accurate quantification of (-)-Epicatechin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice in mass spectrometry-based bioanalysis to correct for matrix effects and variations in sample processing.

This guide details the cross-validation process to ensure the traceability and accuracy of the in-house this compound working standard against a highly characterized Certified Reference Material (CRM), such as the TraceCERT® (-)-Epicatechin standard.

Experimental Protocol: Cross-Validation by LC-MS/MS

This section details the methodology for the cross-validation of an in-house prepared this compound standard with a commercially available (-)-Epicatechin CRM. The protocol is based on established bioanalytical method validation guidelines.[4][5][6]

2.1. Materials and Reagents

  • Certified Reference Material (CRM): (-)-Epicatechin, TraceCERT® (Sigma-Aldrich or equivalent)

  • Working Standard: In-house prepared this compound solution

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

  • Biological Matrix: Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) Cartridges: For sample clean-up

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2.3. Preparation of Standard Solutions

  • CRM Stock Solution (1 mg/mL): Accurately weigh and dissolve the (-)-Epicatechin CRM in methanol.

  • Working CRM Solutions: Prepare serial dilutions of the CRM stock solution with a 50:50 methanol:water mixture to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • This compound Stock Solution (1 mg/mL): Prepare a stock solution of the in-house standard.

  • This compound Working Solution (100 ng/mL): Dilute the stock solution to be used as an internal standard (IS).

2.4. Sample Preparation

  • Spiking: Spike 100 µL of blank plasma with the working CRM solutions to create calibration standards.

  • Internal Standard Addition: Add 10 µL of the this compound working solution to all samples, calibration standards, and quality control (QC) samples.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex and centrifuge the samples.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge and elute the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2.5. LC-MS/MS Analysis

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Monitor the specific mass transitions for (-)-Epicatechin and this compound in Multiple Reaction Monitoring (MRM) mode.

Data Presentation: Comparative Analysis

The following table summarizes the key performance parameters obtained from the cross-validation study, comparing the response of the in-house this compound standard against the (-)-Epicatechin CRM.

Parameter(-)-Epicatechin CRMIn-house this compoundAcceptance Criteria
Linearity (r²) 0.9980.997≥ 0.99
Accuracy (%) 98.5 - 102.197.9 - 103.585 - 115% (80 - 120% for LLOQ)
Precision (%RSD) ≤ 4.8≤ 5.2≤ 15% (≤ 20% for LLOQ)
Recovery (%) 89.290.1Consistent and reproducible
Matrix Effect (%) 95.796.385 - 115%
LLOQ (ng/mL) 1.01.0Signal-to-noise ratio ≥ 10

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the cross-validation workflow.

G cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis & Validation CRM_Stock CRM Stock (1 mg/mL) CRM_Work CRM Working Standards (1-1000 ng/mL) CRM_Stock->CRM_Work IS_Stock IS this compound Stock (1 mg/mL) IS_Work IS Working Solution (100 ng/mL) IS_Stock->IS_Work Spike Spike Blank Plasma with CRM Standards CRM_Work->Spike Add_IS Add Internal Standard (this compound) IS_Work->Add_IS Spike->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction Centrifuge->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Validation Method Validation (Accuracy, Precision, etc.) Data->Validation

Caption: Cross-validation experimental workflow.

4.2. (-)-Epicatechin Signaling Pathway

(-)-Epicatechin has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.[1][2][7][8] The diagram below illustrates the inhibitory effect of (-)-Epicatechin on the NF-κB signaling pathway, a central regulator of inflammation.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates Epicatechin (-)-Epicatechin Epicatechin->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription Initiates

Caption: Inhibition of NF-κB pathway by (-)-Epicatechin.

References

The Superior Performance of (-)-Epicatechin-13C3 as a Stable Isotope-Labeled Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance of (-)-Epicatechin-13C3 compared to other stable isotope-labeled standards, supported by established analytical principles and a representative experimental protocol.

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among them, carbon-13 (¹³C) labeled compounds like this compound offer distinct advantages over other isotopic labels, particularly deuterium (²H). This guide provides an objective comparison of the performance of this compound against other potential stable isotope-labeled standards, details a comprehensive experimental protocol for its use, and illustrates its biological context through signaling pathway diagrams.

Unveiling the Analytical Edge: ¹³C vs. Deuterium Labeling

The primary role of a SIL internal standard is to mimic the analyte of interest throughout the analytical process—from sample extraction to ionization in the mass spectrometer—thereby compensating for variations and matrix effects. While both ¹³C and deuterium-labeled standards serve this purpose, fundamental differences in their isotopic properties lead to performance disparities.

Stable isotope-labeled internal standards are widely preferred in LC-MS bioanalysis.[1] The ideal internal standard is structurally identical to the analyte, is not susceptible to loss of the isotopic label, and shares the same retention time and response factor.[2] These characteristics allow for confident quantification of analytes in complex biological matrices and normalization of sample handling and instrumental variations.[2]

Key Performance Advantages of this compound:

  • Isotopic Stability: Carbon-13 is a stable, non-exchangeable isotope. In contrast, deuterium labels, especially when located on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent or matrix. This loss of the isotopic label can lead to an underestimation of the analyte concentration.

  • Chromatographic Co-elution: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, this compound co-elutes perfectly with the unlabeled (-)-epicatechin. Deuterium labeling, by slightly altering the molecule's polarity and bond strength, can sometimes lead to a small chromatographic shift. This separation can expose the analyte and the internal standard to different matrix effects as they elute from the column at slightly different times, compromising the accuracy of quantification.[1] Comparative studies have indicated that ¹³C-labelled internal standards are better suited to correct for ion suppression effects in UHPLC-MS/MS.[3]

  • Absence of Isotope Effects: The larger mass difference between protium and deuterium can sometimes lead to kinetic isotope effects during sample preparation or ionization, altering the behavior of the deuterated standard relative to the native analyte. The smaller relative mass difference with ¹³C labeling minimizes such effects, ensuring that the internal standard and analyte behave virtually identically.

Quantitative Performance Comparison: A Theoretical Framework

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical deuterated epicatechin standard (e.g., (-)-Epicatechin-d4) based on the principles discussed above.

Performance ParameterThis compoundDeuterated (-)-Epicatechin (e.g., -d4)Rationale
Accuracy HighPotentially Lower¹³C labeling ensures perfect co-elution and minimizes isotope effects, leading to more effective correction for matrix effects and procedural losses.[2][3]
Precision HighPotentially LowerConsistent co-elution and stable isotopic labeling reduce variability between samples.[3]
Isotopic Stability ExcellentGood to Moderate¹³C is a non-exchangeable isotope. Deuterium can be prone to back-exchange in certain molecular positions and under specific pH conditions.
Chromatographic Shift NonePossibleThe slight change in polarity from C-D bonds can lead to a small difference in retention time compared to the native analyte.
Matrix Effect Compensation ExcellentGoodPerfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time.

Experimental Protocol: Quantification of (-)-Epicatechin in Human Plasma

This section outlines a detailed methodology for the quantification of (-)-epicatechin in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for the analysis of catechins and their metabolites.[4][5]

1. Materials and Reagents:

  • (-)-Epicatechin analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (-)-Epicatechin: 289.1 -> 245.1

      • This compound: 292.1 -> 248.1

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

4. Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[6] The use of a stable isotope-labeled internal standard is crucial for correcting interindividual variability in recovery from patient plasma.[7][8]

Biological Context: (-)-Epicatechin Signaling Pathways

(-)-Epicatechin is known to exert its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and nutritional science. The following diagrams, generated using Graphviz, illustrate two of the most important pathways influenced by (-)-epicatechin.

epicatechin_pi3k_akt_pathway epicatechin (-)-Epicatechin receptor Cell Surface Receptor epicatechin->receptor Activates pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates mtor mTOR akt->mtor downstream Downstream Effects (Cell Growth, Proliferation, Survival) akt->downstream mtor->downstream

Caption: (-)-Epicatechin activates the PI3K/Akt signaling pathway.[9]

epicatechin_mapk_erk_pathway epicatechin (-)-Epicatechin erk ERK epicatechin->erk Inhibits Phosphorylation stimuli Extracellular Stimuli ras Ras stimuli->ras raf Raf ras->raf mek MEK raf->mek mek->erk transcription Transcription Factors (c-Fos, c-Jun) erk->transcription gene_expression Altered Gene Expression (Cell Proliferation, Differentiation) transcription->gene_expression

Caption: (-)-Epicatechin modulates the MAPK/ERK signaling pathway.

References

Unveiling the Subtle Influence: A Comparative Guide to the Isotope Effects of ¹³C Labeling on Epicatechin's Chromatographic Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of isotopically labeled compounds is critical for a range of applications, from metabolic studies to quantitative analysis using isotope dilution mass spectrometry. This guide provides a comprehensive comparison of the anticipated chromatographic behavior of ¹³C-labeled epicatechin versus its unlabeled counterpart, supported by established chromatographic principles and a detailed experimental protocol for verification.

Comparative Analysis of Chromatographic Parameters

To illustrate the expected subtle differences, the following table summarizes hypothetical data from a reversed-phase HPLC experiment. This data is predictive and intended to serve as a benchmark for researchers designing their own validation studies.

ParameterUnlabeled Epicatechin (¹²C)¹³C-Labeled EpicatechinExpected Difference
Retention Time (t R) 25.45 min~25.48 min+ ~0.03 min
Peak Asymmetry (A s) 1.051.05No significant change
Theoretical Plates (N) 15,00015,000No significant change
Resolution (R s) -> 1.5 (between isomers)No significant change

This table presents hypothetical data based on established principles of chromatographic isotope effects. Actual results may vary based on specific experimental conditions.

Experimental Protocol: A Validated HPLC Method for Comparative Analysis

This section details a robust experimental protocol for the comparative analysis of unlabeled and ¹³C-labeled epicatechin using reversed-phase HPLC. The method is adapted from validated procedures for the analysis of catechins in various matrices.[2][3]

Objective: To resolve and quantify any potential differences in the chromatographic behavior (specifically retention time) between unlabeled epicatechin and its ¹³C-labeled analogue.

1. Materials and Reagents:

  • Epicatechin standard (≥99% purity)

  • ¹³C-labeled epicatechin standard (uniformly labeled or site-specifically labeled, ≥99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphoric acid (or formic acid), analytical grade

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Thermostatted column compartment

    • Photodiode Array (PDA) or UV-Vis detector

3. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase A: 0.1% Phosphoric acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient Elution:

    • 0-30 min: 11% to 25% B

    • 30-35 min: 25% to 100% B

    • 35-39 min: Hold at 100% B

    • 39-40 min: 100% to 11% B

    • 40-50 min: Hold at 11% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 280 nm[2]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare individual stock solutions of unlabeled and ¹³C-labeled epicatechin in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare working solutions at a concentration of 100 µg/mL in the initial mobile phase composition (89% A: 11% B).

  • Prepare a mixed solution containing both unlabeled and ¹³C-labeled epicatechin at 100 µg/mL each to assess co-elution and resolution.

5. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the unlabeled epicatechin standard solution six times to establish system suitability and determine the average retention time and peak shape.

  • Inject the ¹³C-labeled epicatechin standard solution six times and record the average retention time and peak shape.

  • Inject the mixed standard solution to observe the elution profile. A high-resolution mass spectrometer as a detector would be ideal to confirm the identity of each peak if they are not baseline resolved.

  • Compare the retention times, peak asymmetry, and column efficiency (theoretical plates) between the two compounds.

Visualizing the Method and Biological Context

To further aid researchers, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by epicatechin.

G Experimental Workflow for Isotope Effect Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Stock Solutions (Unlabeled & ¹³C-Labeled Epicatechin) prep2 Prepare Working Solutions (Individual & Mixed) prep1->prep2 hplc1 System Equilibration prep2->hplc1 Introduce Samples hplc2 Inject Standards (n=6 each) hplc1->hplc2 hplc3 Inject Mixed Standard hplc2->hplc3 data1 Record Retention Times (tR) hplc3->data1 Generate Chromatograms data3 Compare Chromatographic Parameters data1->data3 data2 Measure Peak Asymmetry & Efficiency data2->data3

Caption: Workflow for comparing ¹²C- and ¹³C-epicatechin.

Epicatechin's Influence on NF-κB Signaling Pathway ext Extracellular Space mem Cell Membrane cyt Cytoplasm nuc Nucleus tnfa TNFα receptor TNFα Receptor tnfa->receptor binds ros ROS (Reactive Oxygen Species) receptor->ros activates NADPH oxidase ikb_nfkb IκB-NF-κB (Inactive Complex) receptor->ikb_nfkb epicatechin Epicatechin epicatechin->ros inhibits ikb IκB ros->ikb promotes degradation of ikb->ikb_nfkb sequesters nfkb NF-κB (p65/p50) nfkb->ikb_nfkb ikb_nfkb->ikb ikb_nfkb->nfkb nfkb_active Active NF-κB ikb_nfkb->nfkb_active releases gene Inflammatory Gene Transcription nfkb_active->gene translocates to nucleus & promotes

Caption: Epicatechin can inhibit the NF-κB inflammatory pathway.[4][5]

Conclusion

The incorporation of ¹³C into the epicatechin molecule is not expected to significantly alter its chromatographic behavior under standard reversed-phase HPLC conditions. Any observed difference is likely to be a marginal increase in retention time, which for most applications, would not necessitate a full re-validation of an existing analytical method. However, for highly sensitive quantitative studies, particularly those employing isotope dilution, it is best practice to experimentally verify the degree of co-elution or separation between the labeled and unlabeled standards using the protocol outlined in this guide. This ensures the highest level of accuracy and precision in research and development settings.

References

A Researcher's Guide to Commercial (-)-Epicatechin-13C3 Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, nutrition, and drug development, accurate quantification of (-)-epicatechin, a bioactive flavonoid found in foods like cocoa and tea, is crucial. The use of stable isotope-labeled internal standards, such as (-)-Epicatechin-13C3, is the gold standard for achieving reliable and precise results in mass spectrometry-based analyses. This guide provides a comparative analysis of commercially available this compound standards, outlines a typical experimental protocol for its use, and illustrates a key signaling pathway influenced by (-)-epicatechin.

Comparison of Commercial this compound Standards

The selection of a suitable internal standard is critical for the accuracy of quantitative bioanalytical methods. Key parameters to consider include chemical and isotopic purity, as these directly impact the reliability of the results. Below is a summary of commercially available this compound and related standards.

SupplierProduct NameCatalog NumberChemical PurityIsotopic PurityNotes
Sigma-Aldrich (±)-Epicatechin-2,3,4-13C3 gallate900368≥97% (CP)≥99 atom % 13CA gallated form, racemic mixture.[1]
LGC Standards This compoundTRC-E582262Not specifiedNot specifiedSpecific isomer.[2]
MedChemExpress (±)-Epicatechin-13C3HY-116595SNot specifiedNot specifiedRacemic mixture.[3][4]
Cambridge Isotope Laboratories (±)-Epicatechin gallate (2,3,4-¹³C₃, 99%)CLM-1055397%99%A gallated form, racemic mixture.[5]
FUJIFILM Wako Chemicals (-)-Epicatechin Standard054-08881Not specifiedNot specifiedUnlabeled standard for comparison.[6]

Note: "CP" denotes chemical purity. Isotopic purity refers to the percentage of molecules that are labeled with the 13C isotope. For quantitative analysis, high isotopic purity is essential to minimize signal overlap with the unlabeled analyte. The choice between a racemic mixture (±) and a specific isomer (-) will depend on the specific analytical needs and the stereochemistry of the epicatechin being quantified.

Experimental Protocol: Quantification of (-)-Epicatechin in Plasma using LC-MS/MS

This section outlines a typical workflow for the quantification of (-)-epicatechin in human plasma using a stable isotope-labeled internal standard.

Sample Preparation

A robust sample preparation is key to removing interferences and ensuring accurate quantification. Protein precipitation is a common and straightforward method.[7]

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.[7]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for accurate quantification.[7][8][9][10]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for catechins.[11]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both (-)-epicatechin and this compound.

      • (-)-Epicatechin: m/z 289 -> 245

      • This compound: m/z 292 -> 248 (Note: The exact mass shift depends on the number of 13C labels).

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Data Analysis
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of unlabeled (-)-epicatechin into blank plasma and processing as described above.

  • Quantification: The concentration of (-)-epicatechin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Key Signaling Pathway: (-)-Epicatechin and the Nrf2 Pathway

(-)-Epicatechin has been shown to exert protective effects in various biological systems, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epicatechin (-)-Epicatechin Keap1_Nrf2 Keap1-Nrf2 Complex Epicatechin->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: (-)-Epicatechin activates the Nrf2 antioxidant response pathway.

Other Relevant Signaling Pathways

Beyond the Nrf2 pathway, (-)-epicatechin has been shown to modulate several other critical signaling cascades involved in cellular health and disease:

  • PI3K/Akt Pathway: This pathway is involved in cell growth, proliferation, and survival. (-)-Epicatechin can activate this pathway, which may contribute to its cardioprotective effects.[13]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. (-)-Epicatechin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[14][15]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including stress responses and apoptosis. (-)-Epicatechin can modulate MAPK signaling, which may play a role in its anticancer and neuroprotective effects.[15][16]

References

Safety Operating Guide

Proper Disposal of (-)-Epicatechin-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, researchers, scientists, and drug development professionals should adhere to the following guidelines for the safe and compliant disposal of (-)-Epicatechin-13C3. This isotopically labeled compound, while not radioactive, requires handling as a hazardous chemical substance.

This compound is a stable isotope-labeled form of the naturally occurring flavonoid, (-)-epicatechin. As a stable isotope, it does not pose a radiological hazard.[1][] Therefore, its disposal protocol aligns with that of the parent compound, (-)-epicatechin, which is classified as a hazardous chemical waste.[3][4][5] Adherence to local, state, and federal regulations is mandatory for its disposal.[3][4][6]

Key Disposal and Safety Information

Proper handling and disposal are critical to ensure laboratory safety and environmental protection. The following table summarizes essential safety and disposal information derived from safety data sheets (SDS).

ParameterGuidelineSource
Waste Classification Hazardous Waste[4][5]
Isotope Type Stable Isotope (Non-Radioactive)[1][]
Primary Disposal Methods - Incineration in a licensed apparatus- Burial in a licensed landfill[6]
Prohibited Disposal - Do not dispose of with household garbage- Do not allow to enter sewage systems or drains[3][4]
Spill Cleanup Use dry clean-up procedures, avoid generating dust. Collect in a clean, dry, sealable, and labeled container for disposal.[6]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles, and appropriate lab clothing.[7][8]
Container Decontamination Decontaminate empty containers before destruction. Observe all label safeguards until containers are cleaned.[6]

Disposal Decision Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound, from initial waste generation to final disposition.

A Waste Generation This compound B Assess Waste Type A->B C Solid Waste (e.g., unused solid, contaminated labware) B->C Is it solid? D Liquid Waste (e.g., solutions) B->D Is it liquid? E Package and Label as Hazardous Waste C->E D->E F Store in a Designated Hazardous Waste Area E->F G Arrange for Pickup by a Licensed Waste Disposal Vendor F->G H Final Disposal (Incineration or Landfill) G->H

Caption: Disposal workflow for this compound.

Experimental Protocols Referenced in Safety and Disposal

The disposal guidelines provided are based on standard chemical waste management protocols. No specific experimental procedures for the neutralization or degradation of this compound prior to disposal were identified in the reviewed safety data sheets. The primary protocol is to treat it as a hazardous chemical and transfer it to a licensed disposal facility.

Signaling Pathways and Logical Relationships

The disposal procedure for this compound is a linear, procedural workflow rather than a complex biological signaling pathway. The logical relationship is straightforward: proper identification of the waste leads to correct packaging, storage, and ultimately, compliant disposal by a certified entity. The workflow diagram above visually represents this logical sequence.

It is imperative for all laboratory personnel to consult their institution's specific hazardous waste management plan and the material's safety data sheet before handling and disposing of this compound.

References

Essential Safety and Logistical Information for Handling (-)-Epicatechin-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of (-)-Epicatechin-13C3, a stable isotope-labeled form of the naturally occurring flavonoid. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of your research.

This compound is a solid, typically a white to off-white powder.[1] While comprehensive toxicological data for this specific isotopically labeled compound is not widely available, the Safety Data Sheet (SDS) for (-)-Epicatechin indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate precautions must be taken during handling to avoid dust formation and direct contact.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times in the laboratory where chemicals are handled to protect from splashes or airborne particles.[3]
Face ShieldRecommended when there is a significant risk of splashing or dust generation, to be worn in conjunction with safety glasses or goggles.[3]
Hand Protection Disposable Nitrile GlovesShould be worn to prevent skin contact.[2] Gloves must be inspected for tears or defects before use and replaced immediately if contaminated.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing and skin from contamination.[3]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Required when working in areas with insufficient ventilation or when there is a potential for significant dust generation. A particle filter is recommended.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure and maintain a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of powdered this compound that may generate dust should be performed in a well-ventilated area.

  • Fume Hood: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, a certified chemical fume hood is recommended.

Procedural Guidance
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • Weighing:

    • Perform weighing operations on a disposable weighing paper or in a suitable container to minimize contamination of the balance.

    • If possible, use a balance with a draft shield.

    • Handle the container with the compound carefully to avoid creating airborne dust.

  • Solution Preparation:

    • When dissolving the powder, add the solvent to the solid slowly to prevent splashing.

    • If sonication is required, ensure the container is properly sealed.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Use a damp paper towel to wipe the area after the solid has been removed.

    • Place all contaminated materials into a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Unused Compound: Unwanted or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be placed in a designated, sealed waste container.

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of in the regular trash.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.